Synta66
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)phenyl]-3-fluoropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-25-15-7-8-19(26-2)17(11-15)13-3-5-14(6-4-13)23-20(24)16-9-10-22-12-18(16)21/h3-12H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEIWXNLDKUWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)C3=C(C=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synta66: A Selective CRAC Channel Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing a crucial role in a myriad of cellular processes, including immune cell activation, proliferation, and gene expression. The discovery of the molecular components of the CRAC channel, the stromal interaction molecule 1 (STIM1) as the endoplasmic reticulum (ER) Ca²⁺ sensor and Orai1 as the pore-forming subunit in the plasma membrane, has paved the way for the development of selective inhibitors. Synta66 has emerged as a valuable small molecule inhibitor that selectively targets CRAC channels, offering a powerful tool for investigating the physiological and pathological roles of store-operated Ca²⁺ entry (SOCE) and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a direct inhibitor of the Orai1 channel pore.[1][2] Upon depletion of ER Ca²⁺ stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they physically interact with and activate Orai1 channels. This compound exerts its inhibitory effect by directly binding to the Orai1 protein, thereby blocking Ca²⁺ influx.[1][2] Notably, studies have shown that this compound does not interfere with the upstream events of CRAC channel activation, such as STIM1 oligomerization or the coupling of STIM1 to Orai1.[2] Its mode of action is consistent with that of an allosteric pore blocker, with its binding affinity influenced by the geometry of the Orai1 selectivity filter.[3]
Quantitative Data
The potency of this compound in inhibiting CRAC channels has been evaluated in various cell types. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, highlighting the cell-type-dependent efficacy of the compound.
| Cell Line/Type | Assay Method | IC₅₀ Value | Reference(s) |
| Human Vascular Smooth Muscle Cells (VSMCs) | Thapsigargin-induced SOCE | 26 nM & 43 nM | [4] |
| Human Jurkat E6-1 cells | Phytohemagglutinin-stimulated IL-2 production | 10 nM | [5] |
| Human Jurkat cells | CRAC channel inhibition | 1 µM | [4] |
| Human HL-60 cells | CRAC channel inhibition | 1.76 µM | [4] |
| Rat Basophilic Leukemia (RBL) cells | CRAC channel inhibition | 1.4 µM | [4] |
| HEK293 cells (overexpressing STIM1/Orai1) | Whole-cell patch clamp (ICRAC) | ~4 µM | [2] |
Table 1: Potency of this compound in Various Cell Types. This table summarizes the reported IC50 values for this compound-mediated inhibition of CRAC channel activity in different cellular contexts.
This compound exhibits a notable degree of selectivity for CRAC channels. It has been reported to have no significant affinity for a range of other receptors and ion channels, including L-type Ca²⁺ channels, and does not affect TRPC1/5-mediated SOCE.[4]
| Target | Effect | Reference(s) |
| L-type Calcium Channels | No affinity | [4] |
| TRPC1/5-mediated SOCE | No effect | [4] |
| Store-operated non-selective cationic current | No effect | [4] |
Table 2: Selectivity Profile of this compound. This table outlines the known selectivity of this compound against other ion channels and signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound as a CRAC channel inhibitor are provided below.
Whole-Cell Patch Clamp Electrophysiology for ICRAC Measurement
This protocol is designed to directly measure the Ca²⁺ current through CRAC channels (ICRAC) and assess its inhibition by this compound.
Cell Preparation:
-
Culture cells (e.g., HEK293 cells overexpressing STIM1 and Orai1, or RBL-1 cells) on glass coverslips.
-
For transient transfections, perform the procedure 24-48 hours before the experiment.
Solutions:
-
External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 5 KCl, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). To induce passive store depletion, 20 mM EGTA or BAPTA can be used.
Procedure:
-
Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) at regular intervals (e.g., every 2 seconds) to elicit ICRAC.
-
Once a stable baseline ICRAC is established, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record the inhibition of ICRAC over time.
-
At the end of the experiment, perfuse with a high concentration of a non-specific blocker like La³⁺ (100 µM) to determine the baseline current.
Data Analysis:
-
Measure the inward current amplitude at -80 mV or -100 mV.
-
Normalize the current to the cell capacitance (pA/pF) to account for variations in cell size.
-
Plot the normalized current as a function of time to visualize the inhibitory effect of this compound.
-
Construct a dose-response curve by applying different concentrations of this compound and calculate the IC₅₀ value.
Calcium Imaging of Store-Operated Calcium Entry (SOCE) with Fura-2 AM
This ratiometric fluorescence microscopy technique allows for the measurement of changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) and the assessment of SOCE inhibition by this compound.
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips 24-48 hours before the experiment.
Solutions and Reagents:
-
Ca²⁺-free Ringer's Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 1 EGTA (pH 7.4).
-
Ca²⁺-containing Ringer's Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂ (pH 7.4).
-
Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
-
Thapsigargin (Tg) Stock Solution: 1 mM in DMSO.
-
This compound Stock Solution: 10 mM in DMSO.
Procedure:
-
Dye Loading:
-
Wash cells once with Ringer's solution.
-
Incubate cells with 2-5 µM Fura-2 AM in Ringer's solution for 30-60 minutes at room temperature in the dark.
-
Wash cells twice with Ringer's solution to remove extracellular dye and allow for de-esterification of the dye for at least 20 minutes.
-
-
Measurement of SOCE:
-
Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with Ca²⁺-free Ringer's solution to establish a baseline [Ca²⁺]i.
-
To deplete ER Ca²⁺ stores, add 1-2 µM thapsigargin to the Ca²⁺-free Ringer's solution and incubate for 5-10 minutes.
-
To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound in Ca²⁺-free Ringer's solution for 10-20 minutes before and during thapsigargin application.
-
Initiate SOCE by perfusing the cells with Ca²⁺-containing Ringer's solution (with or without this compound).
-
Record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in the F340/F380 ratio is proportional to the change in [Ca²⁺]i.
-
Quantify SOCE as the peak increase in the F340/F380 ratio upon re-addition of extracellular Ca²⁺.
-
Determine the inhibitory effect of this compound by comparing the SOCE in control and this compound-treated cells.
Förster Resonance Energy Transfer (FRET) Microscopy for STIM1-Orai1 Interaction
This technique is used to investigate whether this compound affects the physical interaction between STIM1 and Orai1.
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding STIM1 fused to a donor fluorophore (e.g., CFP) and Orai1 fused to an acceptor fluorophore (e.g., YFP). Plate on glass-bottom dishes.
Procedure:
-
Mount the dish on a confocal or wide-field fluorescence microscope equipped for FRET imaging.
-
Identify cells expressing both fluorescently tagged proteins.
-
Acquire baseline images of CFP and YFP fluorescence in resting cells.
-
Induce ER Ca²⁺ store depletion by treating the cells with 1-2 µM thapsigargin.
-
Acquire images at different time points after store depletion to monitor the co-localization and FRET signal between STIM1-CFP and Orai1-YFP as they form puncta.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor for 10-20 minutes before and during store depletion.
-
Acquire FRET images in the presence of this compound.
Data Analysis:
-
Calculate the FRET efficiency using various methods, such as acceptor photobleaching or sensitized emission.
-
For sensitized emission, calculate a corrected FRET (FRETc) signal that accounts for spectral bleed-through.
-
Compare the FRET efficiency in store-depleted cells in the presence and absence of this compound. A lack of change in the FRET signal would indicate that this compound does not interfere with the STIM1-Orai1 interaction.[2]
Visualizations
Signaling Pathway of CRAC Channel Activation and Inhibition by this compound
Caption: CRAC channel activation pathway and the inhibitory action of this compound.
Experimental Workflow for Whole-Cell Patch Clamp
Caption: Workflow for assessing CRAC channel inhibition using whole-cell patch clamp.
Experimental Workflow for Calcium Imaging (SOCE)
Caption: Workflow for measuring SOCE inhibition by this compound using Fura-2 AM.
Conclusion
This compound is a potent and selective inhibitor of CRAC channels that acts directly on the Orai1 pore. Its well-characterized mechanism of action and the availability of detailed experimental protocols for its assessment make it an indispensable tool for researchers investigating the multifaceted roles of store-operated Ca²⁺ entry in health and disease. The quantitative data and methodologies presented in this guide are intended to facilitate the effective use of this compound in both basic research and preclinical drug development settings.
References
- 1. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
Investigating Store-Operated Calcium Entry with Synta66: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types, regulating diverse physiological processes ranging from gene expression and cell proliferation to immune responses. The core components of this pathway are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum (ER) calcium sensors, and the Orai proteins, which form the highly selective calcium release-activated calcium (CRAC) channels in the plasma membrane. Dysregulation of SOCE has been implicated in various pathologies, including autoimmune diseases and cancer, making it a prime target for therapeutic intervention. Synta66 has emerged as a valuable pharmacological tool for the investigation of SOCE, offering a high degree of selectivity for the Orai1 channel. This technical guide provides an in-depth overview of the use of this compound as a tool to dissect the intricacies of the SOCE pathway, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of Orai1-mediated SOCE.[1][2] Its primary mechanism of action is the direct blockage of the Orai1 channel pore.[1][3] Unlike some other SOCE inhibitors, this compound does not interfere with the upstream events of the signaling cascade, such as the oligomerization of STIM1 proteins in the ER membrane or the subsequent coupling of STIM1 to Orai1 at ER-plasma membrane junctions.[1][4] This specificity makes this compound an excellent tool for isolating and studying the function of the Orai channel itself.
Computational docking and molecular dynamics simulations, corroborated by patch-clamp electrophysiology, have identified the binding site of this compound within the Orai1 pore.[1] The inhibitor interacts with residues in the extracellular loops and transmembrane helices that contribute to the channel's selectivity filter.[1] Notably, mutations in the glutamate ring (E106D), a key component of the Orai1 selectivity filter, significantly reduce the inhibitory effect of this compound.[1]
Quantitative Data: Potency of this compound
The inhibitory potency of this compound on SOCE can vary depending on the cell type and the specific Orai isoform composition of the CRAC channels. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various experimental systems.
| Cell Type/System | IC₅₀ | Reference(s) |
| RBL Mast Cells | ~1–3 µM | [1] |
| HEK293 cells (overexpressing STIM1/Orai1) | ~4 µM | [1] |
| Jurkat T cells | ~1 µM | [5] |
| Human Platelets | - | [6] |
| Glioblastoma Multiforme (GBM) cell lines (A172, LN-18, U-87 MG) | Efficient blockage at 10 µM | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of SOCE and the action of this compound, as well as a typical experimental workflow, the following diagrams have been generated using the DOT language.
SOCE Signaling Pathway
Caption: The store-operated calcium entry (SOCE) signaling cascade.
This compound Mechanism of Action
References
- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 6. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]
Synta66: A Technical Guide to its Application in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. A key pathological driver in many of these conditions is the overactivation of immune cells, particularly T lymphocytes. Intracellular calcium (Ca²⁺) signaling is a critical second messenger system that governs T cell activation, proliferation, and cytokine production. Store-operated calcium entry (SOCE), a major mechanism for Ca²⁺ influx in T cells, is mediated by the calcium release-activated calcium (CRAC) channel. The pore-forming subunit of this channel, Orai1, has emerged as a promising therapeutic target for modulating aberrant immune responses.
Synta66 is a potent and selective inhibitor of the Orai1 channel. By blocking Orai1, this compound effectively attenuates SOCE, thereby suppressing the downstream signaling pathways that lead to T cell activation and the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes the current understanding of the role of its target (Orai1) in autoimmune diseases, and presents detailed experimental protocols for its use in preclinical research. While direct in vivo studies utilizing this compound in autoimmune models are not yet published, this guide extrapolates from studies with other Orai1 inhibitors and Orai1 knockout models to propose robust experimental designs for evaluating the therapeutic potential of this compound in autoimmune conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
The Core Mechanism: this compound and the Inhibition of Store-Operated Calcium Entry
This compound exerts its immunomodulatory effects by directly targeting and inhibiting the Orai1 protein, the essential pore-forming subunit of the CRAC channel. This channel is the primary conduit for SOCE in T lymphocytes and other immune cells.
The Orai1-Mediated SOCE Signaling Pathway
T cell activation is initiated through the engagement of the T cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the depletion of calcium stores from the endoplasmic reticulum (ER). The reduction in ER Ca²⁺ is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane and activates Orai1 channels, leading to a sustained influx of extracellular Ca²⁺. This sustained elevation in intracellular Ca²⁺ is crucial for the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which in turn drives the expression of key pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Interleukin-17 (IL-17).[1][2]
Quantitative Data on Orai1 Inhibition
The efficacy of Orai1 inhibition can be quantified through various in vitro and in vivo parameters. The following tables summarize key data from studies on Orai1 knockout mice and other selective Orai1 inhibitors, providing a benchmark for the expected effects of this compound.
Table 1: In Vitro Efficacy of Orai1 Inhibition on T Cell Function
| Parameter | Cell Type | Model | Effect of Orai1 Inhibition/Deletion | Reference |
| IC₅₀ for SOCE Inhibition | Jurkat T cells | Pharmacological Inhibition (BTP2) | ~100 nM | [3] |
| IL-17 Production | Murine Th17 cells | Orai1 Knockout | Almost completely abolished | [1] |
| IFN-γ Production | Murine Th1 cells | Orai1 Knockout | Severely defected | [1] |
| GM-CSF Production | Murine Th17 cells | Orai1 Knockout | Completely failed to produce | [1] |
| NFAT Activation | Murine T cells | Pharmacological Inhibition (CRAC channel blocker) | Drastically decreased | [4] |
| Th17 Differentiation | Murine T cells | Pharmacological Inhibition (CRAC channel blocker) | More sensitive to inhibition than Th1 and Th2 | [4] |
Table 2: In Vivo Efficacy of Orai1 Inhibition in Autoimmune Disease Models
| Disease Model | Animal | Treatment/Model | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | T cell-specific Orai1 deletion | Attenuated disease severity, reduced CNS infiltration of T cells and innate immune cells | [1] |
| EAE | Mouse | Pharmacological Orai1 inhibition after disease onset | Ameliorated disease progression | [1][5] |
| Imiquimod-induced Psoriasis | Mouse | Pharmacological SOCE inhibition (Celastrol) | Ameliorated skin lesions, reduced PASI scores | [6][7] |
| Collagen-Induced Arthritis (CIA) | Rat | Pharmacological SOCE inhibition (Carboxyamidotriazole) | Reduced joint inflammation | [8] |
Experimental Protocols for Studying this compound in Autoimmune Disease Research
This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the effects of this compound on immune cell function and its potential therapeutic efficacy in autoimmune disease models.
In Vitro Assays
This protocol describes how to measure intracellular calcium concentration in T cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
This compound
-
Primary human or mouse CD4⁺ T cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Thapsigargin
-
Ionomycin
-
HEPES-buffered saline (HBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Isolate CD4⁺ T cells from peripheral blood or spleen using magnetic-activated cell sorting (MACS). Culture the cells in complete RPMI-1640 medium.
-
Fura-2 AM Loading:
-
Prepare a 2 mM stock solution of Fura-2 AM in DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For loading, mix Fura-2 AM and Pluronic F-127 to final concentrations of 2-5 µM and 0.02%, respectively, in HBS.
-
Resuspend T cells in the loading solution at a density of 1-2 x 10⁶ cells/mL and incubate at 37°C for 30-45 minutes in the dark.
-
-
Washing: Centrifuge the cells and wash twice with HBS to remove extracellular dye.
-
Plating: Resuspend the cells in HBS and plate 1 x 10⁵ cells per well in a 96-well black, clear-bottom plate.
-
This compound Treatment: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm, with emission at 510 nm, for 1-2 minutes.
-
To induce SOCE, add thapsigargin (1-2 µM) to deplete ER calcium stores.
-
After the intracellular calcium release phase, add CaCl₂ (1-2 mM) to the extracellular medium to initiate SOCE.
-
Continue recording the fluorescence ratio for 5-10 minutes.
-
At the end of the experiment, add ionomycin (5-10 µM) to obtain the maximum fluorescence ratio (Rₘₐₓ), followed by a Ca²⁺-free buffer with EGTA to obtain the minimum fluorescence ratio (Rₘᵢₙ) for calibration.
-
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. The peak of the second phase of calcium increase after CaCl₂ addition represents SOCE, which should be inhibited by this compound in a dose-dependent manner.
This assay measures the activation of the NFAT transcription factor, a key downstream effector of calcium signaling.
Materials:
-
Jurkat T cells stably transfected with an NFAT-luciferase reporter construct
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Cell Culture: Culture the NFAT-reporter Jurkat T cells in complete RPMI-1640 medium.
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL) overnight at 4°C. Wash the plate with PBS before use.
-
Cell Plating and Treatment:
-
Harvest and resuspend the Jurkat cells in fresh medium.
-
Add this compound at desired concentrations to the cells.
-
Plate the cells (5 x 10⁴ to 1 x 10⁵ cells/well) into the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to the wells to provide co-stimulation.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6-8 hours.
-
Luciferase Assay:
-
Allow the plate to cool to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis: Normalize the luminescence signal to a non-stimulated control. This compound is expected to inhibit NFAT-driven luciferase expression in a dose-dependent manner.[9][10][11]
Proposed In Vivo Studies in Autoimmune Disease Models
The following protocols are proposed experimental designs to evaluate the efficacy of this compound in established mouse models of autoimmune diseases.
Animal Model: DBA/1 mice (male, 8-10 weeks old)
Induction of Arthritis:
-
Immunization (Day 0): Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify CII in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
This compound Treatment:
-
Prophylactic Treatment: Begin daily administration of this compound (e.g., via oral gavage or intraperitoneal injection) from Day 20 (before the onset of clinical signs) until the end of the experiment (e.g., Day 42).
-
Therapeutic Treatment: Begin daily administration of this compound upon the appearance of the first clinical signs of arthritis (typically around Day 25-28).
-
Include a vehicle control group and a positive control group (e.g., methotrexate).
Efficacy Assessment:
-
Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Histopathology (at endpoint): Euthanize the mice, collect the hind paws, and fix in formalin. Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O. Score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Cytokine Analysis (at endpoint): Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA or multiplex assay. Restimulate splenocytes with CII in vitro and measure cytokine production in the supernatant.
Animal Model: C57BL/6 mice (female, 8-12 weeks old)
Induction of EAE:
-
Immunization (Day 0): Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Inject subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration: Inject pertussis toxin intraperitoneally on Day 0 and Day 2.
This compound Treatment:
-
Prophylactic Treatment: Begin daily administration of this compound from Day 0 until the peak of the disease (e.g., Day 21).
-
Therapeutic Treatment: Begin daily administration of this compound at the onset of clinical signs (typically around Day 10-12).
-
Include vehicle and positive control groups.
Efficacy Assessment:
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
-
Histopathology (at endpoint): Euthanize the mice, perfuse with PBS and then 4% paraformaldehyde. Collect the spinal cord and brain, and process for H&E and Luxol Fast Blue staining to assess inflammation and demyelination, respectively.
-
Flow Cytometry of CNS Infiltrates: Isolate mononuclear cells from the brain and spinal cord and analyze the populations of infiltrating T cells (CD4⁺, CD8⁺), Th1 cells (IFN-γ⁺), and Th17 cells (IL-17⁺) by flow cytometry.
Conclusion and Future Directions
This compound, as a selective inhibitor of the Orai1 channel, holds significant promise as a tool for dissecting the role of SOCE in autoimmune pathogenesis and as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for a comprehensive preclinical evaluation of this compound. Future research should focus on conducting in vivo studies in a range of autoimmune disease models to establish the efficacy and safety profile of this compound. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial for optimizing dosing regimens for potential clinical translation. The targeted nature of this compound, aimed at a fundamental mechanism of immune cell activation, offers the potential for a more specific and less globally immunosuppressive approach to treating autoimmune diseases.
References
- 1. Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Store-operated Ca2+ entry through ORAI1 is critical for T cell mediated autoimmunity and allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Calcium signaling via Orai1 is essential for induction of the nuclear orphan receptor pathway to drive Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective ORAI1 Inhibition Ameliorates Autoimmune Central Nervous System Inflammation by Suppressing Effector but Not Regulatory T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol inhibits store operated calcium entry and suppresses psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling [frontiersin.org]
- 9. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
- 10. promega.de [promega.de]
- 11. caymanchem.com [caymanchem.com]
Technical Whitepaper: The Mechanism of Synta66 on STIM1-Orai1 Mediated Store-Operated Calcium Entry
Audience: Researchers, scientists, and drug development professionals.
Abstract: Store-operated calcium entry (SOCE) is a crucial signaling mechanism in numerous cell types, centrally mediated by the interaction between the endoplasmic reticulum (ER) calcium sensor, STIM1, and the plasma membrane calcium channel, Orai1. Dysregulation of this pathway is implicated in various pathologies, making the STIM1-Orai1 interface a prime target for therapeutic intervention. Synta66 has emerged as a selective inhibitor of SOCE. This document provides a detailed technical overview of the mechanism of action of this compound, with a specific focus on its effects on the STIM1-Orai1 coupling process. We consolidate quantitative data, outline key experimental protocols for assessing its activity, and provide visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of STIM1-Orai1 Signaling and this compound Intervention
Store-operated calcium entry is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This process unfolds through a well-defined series of molecular events:
-
Ca2+ Sensing: The luminal EF-hand domain of STIM1, an ER-resident transmembrane protein, senses the decrease in ER Ca2+ concentration.[1][2]
-
Conformational Change and Oligomerization: Upon Ca2+ dissociation, STIM1 undergoes a significant conformational change, leading to its oligomerization and extension of its cytosolic domains.[2][3]
-
Translocation: Activated STIM1 oligomers translocate to ER-plasma membrane (PM) junctions.[2]
-
Coupling and Activation: At these junctions, the cytosolic C-terminus of STIM1 directly binds to the N- and C-termini of the Orai1 channel in the plasma membrane.[1][4] This physical interaction, often referred to as STIM1-Orai1 coupling, induces a conformational change in the Orai1 channel, leading to its opening.
-
Ca2+ Influx: The open Orai1 pore allows for the highly selective influx of extracellular Ca2+ into the cytosol, a current known as the Ca2+ release-activated Ca2+ (CRAC) current, which sustains downstream signaling.[5]
Crucially, experimental evidence indicates that This compound does not interfere with the initial stages of this cascade . FRET (Förster Resonance Energy Transfer) microscopy studies have demonstrated that STIM1 activation, puncta formation, and its physical coupling to Orai1 remain unaffected by the presence of this compound.[6][7] Instead, this compound acts as a direct inhibitor of the Orai1 channel pore .[6][8][9] Molecular docking and dynamics simulations, corroborated by patch-clamp electrophysiology, show that this compound binds to an extracellular site near the transmembrane helices TM1 and TM3, adjacent to the Orai1 selectivity filter.[6][9] This binding physically occludes the channel, preventing Ca2+ influx even after the STIM1-Orai1 complex has successfully formed.[6]
References
- 1. Frontiers | STIM and Orai1 Variants in Store-Operated Calcium Entry [frontiersin.org]
- 2. Molecular mechanisms of STIM/Orai communication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of Synta66 Inhibition of Orai1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of Orai1 inhibition by the small molecule Synta66. Orai1, a critical component of the store-operated Ca2+ entry (SOCE) pathway, represents a key therapeutic target for a range of pathologies, including autoimmune diseases and certain cancers. Understanding the precise mechanism of its inhibition is paramount for the development of next-generation, selective Orai1 modulators.
Core Inhibition Mechanism: Direct Pore Blockade
This compound exerts its inhibitory effect on Orai1 through direct binding to the channel pore.[1][2] This interaction physically occludes the passage of Ca2+ ions, thereby blocking the store-operated Ca2+ influx crucial for downstream signaling events. Notably, this compound's action is independent of the STIM1 protein, the endoplasmic reticulum Ca2+ sensor that activates Orai1, as it does not interfere with STIM1 puncta formation or the coupling between STIM1 and Orai1.[1]
Binding Site Localization
Molecular docking and dynamics simulations, corroborated by mutagenesis studies, have pinpointed the this compound binding site to the extracellular vestibule of the Orai1 pore.[1][2] This binding pocket is formed by residues from the transmembrane (TM) helices TM1 and TM3, as well as the extracellular loops 1 and 3.[1][2] Key residues in Orai1 loop 1 (L109, H113, Y115) and TM3 (F199, P201, L202) have been identified as crucial for this interaction.[1] The proximity of this binding site to the channel's selectivity filter, a ring of glutamate residues (E106), underscores the direct pore-blocking mechanism.[1]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound on Orai1 has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC50) values highlight the compound's efficacy.
| Cell Type/Condition | IC50 Value | Reference(s) |
| Over-expressed STIM1/Orai1 in HEK293 cells | ~4 µM | [1] |
| RBL mast cells | ~1–3 µM | [1] |
| Human Vascular Smooth Muscle Cells (VSMCs) | 26 nM & 43 nM | [3] |
| Leukocytes (HL-60, Jurkat, rat RBL) | 1-1.76 µM | [3] |
Note: The significant variation in IC50 values across different cell types may suggest the influence of factors such as Orai subunit composition or the presence of other regulatory proteins.
Signaling Pathway and Inhibition Model
The canonical activation of Orai1 involves its interaction with STIM1 following the depletion of endoplasmic reticulum (ER) Ca2+ stores. This compound intervenes at the final step of this pathway, directly blocking the open Orai1 channel.
Caption: Orai1 activation pathway and the point of this compound inhibition.
Experimental Methodologies
The elucidation of the structural basis for this compound inhibition of Orai1 has relied on a combination of sophisticated experimental techniques.
Electrophysiology (Patch-Clamp)
Objective: To measure Orai1 channel activity and its inhibition by this compound in real-time.
Protocol:
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding STIM1 and Orai1.
-
Whole-Cell Configuration: A glass micropipette filled with an internal solution containing a Ca2+ chelator (e.g., 20 mM EGTA) is used to form a high-resistance seal with the plasma membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Store Depletion and Current Activation: The Ca2+ chelator in the pipette solution passively depletes the ER Ca2+ stores, leading to the activation of STIM1 and subsequent opening of Orai1 channels. This results in a measurable inward rectifying Ca2+ current (ICRAC).
-
Inhibitor Application: Once a stable ICRAC is established, this compound (typically 1-10 µM) is applied to the extracellular solution via a perfusion system.
-
Data Acquisition: The change in membrane current is recorded over time at a holding potential (e.g., -86 mV). Current-voltage (I/V) relationships are determined by applying voltage ramps.
-
Control: At the end of the experiment, a non-specific channel blocker like La3+ (10 µM) is often used to confirm the recorded current is through Orai1.[1]
Molecular Dynamics (MD) Simulations
Objective: To model the interaction between this compound and the Orai1 channel at an atomic level and identify key binding residues.
Protocol:
-
System Setup: A homology model of the hexameric human Orai1 channel is generated based on a known crystal or cryo-EM structure (e.g., from Drosophila melanogaster Orai).[1][4][5][6] The channel is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic physiological conditions.
-
Docking: this compound is computationally "docked" into potential binding sites on the Orai1 structure using software like AutoDock Vina. Multiple binding poses are generated and ranked based on their predicted binding energy.
-
MD Simulation: The most favorable docked poses of the this compound-Orai1 complex are then subjected to MD simulations using software like GROMACS or AMBER. The simulation calculates the trajectories of atoms over time (e.g., 200 ns), allowing for the observation of the stability of the binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and Orai1 residues.[1]
-
Analysis: The simulation trajectories are analyzed to determine the persistence of interactions with specific amino acids, providing a detailed map of the binding pocket.[1]
Caption: Workflow for elucidating the this compound-Orai1 interaction.
Site-Directed Mutagenesis
Objective: To experimentally validate the residues identified by MD simulations as being critical for this compound binding.
Protocol:
-
Mutation Design: Based on the MD simulation results, specific amino acid residues in the predicted binding pocket of Orai1 are selected for mutation (e.g., L109D, H113G, Y115G).[1][7]
-
Plasmid Mutagenesis: A plasmid containing the wild-type Orai1 cDNA is modified using PCR-based site-directed mutagenesis to introduce the desired amino acid substitutions.
-
Transfection and Expression: The mutated Orai1 plasmids are then co-transfected with STIM1 into cells (e.g., HEK293).
-
Functional Assay: The effect of this compound on the mutated Orai1 channels is then assessed using patch-clamp electrophysiology. A diminished inhibitory effect of this compound on the mutant channels compared to the wild-type channel confirms the importance of the mutated residues in drug binding.[1][7]
Logical Framework of Inhibition
The inhibitory action of this compound on Orai1 is a direct consequence of its high-affinity binding to a specific site within the channel's ion conduction pathway. The sensitivity of this inhibition to the ionic conditions and the conformation of the pore further solidifies this model.
Caption: Logical flow of this compound-mediated Orai1 inhibition.
Experiments have shown that mutations affecting the Ca2+ selectivity of the Orai1 pore, or conditions that allow the permeation of Na+ instead of Ca2+, diminish the inhibitory efficacy of this compound.[1] This suggests that the binding of this compound is sensitive to the specific conformation and ionic environment of the outer pore when it is in a Ca2+-permeable state.
References
- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Cryo-EM structure of the calcium release-activated calcium channel Orai in an open conformation | eLife [elifesciences.org]
- 5. Cryo-EM structure of the calcium release-activated calcium channel Orai in an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryo-EM structure of the calcium release-activated calcium channel Orai in an open conformation | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synta66: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synta66 is a selective inhibitor of the store-operated calcium entry (SOCE) pathway, specifically targeting the Orai1 calcium channel.[1][2] Orai1 is a key component of the calcium release-activated calcium (CRAC) channel, which is crucial for calcium signaling in a variety of cell types. The activation of Orai1 is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the ER-plasma membrane junctions and activates Orai1, leading to a sustained influx of calcium into the cell.[3] This calcium influx regulates numerous cellular processes, including gene expression, cell proliferation, and migration. Dysregulation of the STIM1-Orai1 signaling pathway has been implicated in various diseases, including autoimmune disorders and cancer.[3] this compound offers a valuable tool for investigating the role of Orai1-mediated SOCE in these processes. This document provides detailed protocols for the in vitro application of this compound and summarizes its effects on various cell lines.
Data Presentation
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and its effects on cell growth in various cell lines.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| Jurkat E6-1 | NFAT-induced IL-2 transcription | 10 nM | [2] |
| Jurkat E6-1 | Orai-mediated calcium entry (FLIPR assay) | 82 nM | [2] |
| RBL Mast Cells | Not specified | ~1-3 µM | [4] |
| Over-expressed STIM1/Orai1 in HEK293 | Patch clamp | ~4 µM | [4] |
| Vascular Smooth Muscle Cells | Not specified | 25 nM | [4] |
| Immune Cells | Not specified | 1.7 µM | [4] |
Table 2: Effect of this compound on the Proliferation of Glioblastoma (GBM) Cell Lines
| Cell Line | Concentration of this compound | Treatment Duration | Effect on Proliferation | Reference |
| LN-18 | 1 µM | 24, 48, 72 h | Comparable to vehicle control | [1] |
| LN-18 | 10 µM | 24, 48, 72 h | Perceptibly, though insignificantly, enhanced | [1] |
| A172 | 1 µM & 10 µM | 24, 48, 72 h | Comparable to vehicle control | [1] |
| U-87 MG | 1 µM | 24, 48, 72 h | Comparable to vehicle control | [1] |
| U-87 MG | 10 µM | 24, 48, 72 h | Perceptibly, though insignificantly, enhanced | [1] |
Experimental Protocols
Calcium Imaging Assay
This protocol is used to measure changes in intracellular calcium concentration in response to store depletion and SOCE inhibition by this compound.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (calcium indicator dye)
-
Calcium-free Tyrode's buffer (138 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, 0.1 mM EDTA, pH 7.4)
-
Tyrode's buffer with 2 mM CaCl2
-
Thapsigargin (or another SERCA inhibitor like BHQ at 30 µM)
-
This compound
-
Fluorescence microscope with an excitation filter wheel for 340 nm and 380 nm and an emission filter for ~510 nm.
Procedure:
-
Seed cells on glass coverslips to achieve ~80% confluency on the day of the experiment.
-
Wash the cells once with Calcium-free Tyrode's buffer.
-
Load the cells with 1 µM Fura-2 AM in Calcium-free Tyrode's buffer for 40 minutes at room temperature in the dark.
-
Wash the cells twice with Calcium-free Tyrode's buffer to remove extracellular Fura-2 AM.
-
For the this compound treatment group, incubate the cells with 10 µM this compound (or desired concentration) for 10 minutes at room temperature in the dark.
-
Mount the coverslip onto the microscope stage and perfuse with Calcium-free Tyrode's buffer.
-
Start recording the fluorescence ratio of Fura-2 excited at 340 nm and 380 nm.
-
To deplete ER calcium stores and induce SOCE, add 1 µM thapsigargin to the perfusion solution.
-
After a stable baseline in the presence of thapsigargin is achieved, switch the perfusion to Tyrode's buffer containing 2 mM CaCl2 to initiate calcium influx.
-
Continue recording to observe the peak and plateau phases of calcium entry.
-
Analyze the data by calculating the 340/380 nm fluorescence ratio, which is an indicator of the intracellular calcium concentration.
Western Blotting for Orai1 and STIM1 Expression
This protocol is used to determine the protein expression levels of Orai1 and STIM1 in the cells of interest.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
PNGase F kit (for Orai1 deglycosylation)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Orai1 and STIM1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Grow cells to ~80% confluency in a 10 cm dish.
-
Wash cells twice with ice-cold PBS and lyse them in an appropriate lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
For Orai1 detection: Take 20 µg of protein lysate and deglycosylate it using a PNGase F kit according to the manufacturer's protocol. This is important as Orai1 is a glycoprotein.
-
For STIM1 detection: Standard lysates can be used without deglycosylation.
-
Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Orai1 or STIM1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on cell viability over time.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
MTS assay kit (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for different time points (e.g., 24, 48, and 72 hours).
-
At each time point, add the MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration Assay (Scratch Assay)
This protocol is used to evaluate the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
6-well plates or other suitable culture dishes
-
Complete culture medium
-
Low serum culture medium (e.g., 1% FBS)
-
This compound
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with low serum medium containing either this compound (e.g., 10 µM) or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same field at regular intervals (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the rate of gap closure to assess cell migration.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the STIM1-Orai1 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vitro studies using this compound.
References
- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoform-Specific Properties of Orai Homologues in Activation, Downstream Signaling, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Preparation of Synta66 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Synta66 in dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel, Orai1, which is a key component of store-operated calcium entry (SOCE) in numerous cell types.[1][2][3] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in studies related to immunology, oncology, and neurobiology.
Chemical and Physical Properties
This compound is a white to gray solid compound.[1] Its key properties are summarized below for ease of reference.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇FN₂O₃ | [1] |
| Molecular Weight | 352.36 g/mol | [1] |
| CAS Number | 835904-51-3 | [1] |
| Solubility in DMSO | 77.5 mg/mL (approx. 220 mM) | [1] |
| Purity | >98% (typical) | [3] |
Experimental Protocol: Preparing a 50 mM Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO, a concentration commonly used for subsequent dilution to working concentrations (e.g., 10 µM) for in vitro experiments.[2]
2.1 Materials and Equipment
-
This compound powder (CAS 835904-51-3)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL, sterile, amber or covered in foil)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
2.2 Step-by-Step Procedure
-
Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 60 minutes.[4] This prevents condensation of moisture onto the compound.
-
Calculation: To prepare a 50 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L)
-
For 1 mL of 50 mM stock:
-
Mass (mg) = 0.050 mol/L * 352.36 g/mol * 0.001 L = 17.62 mg
-
-
Weighing: Carefully weigh 17.62 mg of this compound powder and transfer it into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of high-purity, anhydrous DMSO to the tube containing the this compound powder.[1]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Sonication (If Necessary): If precipitation or incomplete dissolution is observed, sonicate the solution in a water bath for 5-10 minutes.[1] Gentle warming can also aid dissolution.
-
Verification: Ensure the solution is clear and free of any visible particulates before proceeding.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or clear tubes wrapped in foil.[1][4]
2.3 Workflow for Stock Solution Preparation
Storage and Stability
Proper storage is crucial to maintain the activity of the this compound stock solution.
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| +4°C | 2 years | [1] | |
| DMSO Solution | -20°C | 1 year | [1] |
| -80°C | 2 years | [1][2] |
Recommendations:
-
Store aliquots in tightly sealed vials at -80°C for long-term stability.[1][2]
-
Protect solutions from light.
-
Avoid more than one or two freeze-thaw cycles.[1]
Application: Inhibition of Store-Operated Calcium Entry (SOCE)
This compound functions by directly blocking the Orai1 channel pore, thereby inhibiting the influx of extracellular Ca²⁺ that occurs following the depletion of endoplasmic reticulum (ER) Ca²⁺ stores.[2][5] This process, known as SOCE, is initiated by the STIM1 protein, which senses ER Ca²⁺ levels and activates Orai1 channels at the plasma membrane upon store depletion.
4.1 Simplified SOCE Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Synta66 Administration in Rodent Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Synta66 is a potent and selective inhibitor of the Orai1 calcium channel, a key component of the store-operated calcium entry (SOCE) pathway.[1][2][3][4] The SOCE pathway is crucial for calcium signaling in various cell types and has been implicated in the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][5] These application notes provide a comprehensive overview of the available data on this compound administration in rodent models of disease, offering detailed protocols and summarizing key findings to guide researchers in their preclinical studies. While direct studies in mouse models are limited in the publicly available literature, a key study in a rat model of type-2 diabetes mellitus-induced dementia provides a strong foundation for designing and executing in vivo experiments.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly binding to and inhibiting the Orai1 channel, thereby blocking the influx of calcium into the cell following the depletion of endoplasmic reticulum (ER) calcium stores.[1][4] This disruption of SOCE interferes with downstream signaling pathways that are dependent on calcium, such as the activation of nuclear factor of activated T-cells (NFAT), which plays a role in inflammation and cell proliferation, and other calcium-dependent processes involved in neuroinflammation and amyloidogenesis.
Caption: Diagram of this compound's inhibitory action on the Orai1 channel and downstream signaling.
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data from a study investigating the effects of this compound in a rat model of type-2 diabetes mellitus (T2DM)-induced dementia.[6] This data provides valuable insights into the potential therapeutic effects of this compound in a neurodegenerative disease model with a neuroinflammatory component.
| Parameter | Disease Model Control | This compound (5 mg/kg) | This compound (10 mg/kg) | Outcome | Reference |
| Behavioral | |||||
| Memory Impairment (Morris Water Maze) | Significant Impairment | Reduced Impairment | Reduced Impairment | Improved cognitive function | [6] |
| Memory Impairment (Passive Avoidance) | Significant Impairment | Reduced Impairment | Reduced Impairment | Improved cognitive function | [6] |
| Biochemical | |||||
| Blood Glucose | Elevated | Normalized | Normalized | Improved glycemic control | [6] |
| Plasma Insulin | Decreased | Normalized | Normalized | Improved insulin sensitivity | [6] |
| Oxidative Stress Markers | |||||
| Superoxide Dismutase (SOD) | Decreased | Normalized | Normalized | Reduced oxidative stress | [6] |
| Glutathione (GSH) | Decreased | Normalized | Normalized | Reduced oxidative stress | [6] |
| Catalase (CAT) | Decreased | Normalized | Normalized | Reduced oxidative stress | [6] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Increased | Decreased | Decreased | Reduced lipid peroxidation | [6] |
| Neuroinflammatory Markers | |||||
| Interleukin-1β (IL-1β) | Increased | Downregulated | Downregulated | Reduced neuroinflammation | [6] |
| Interleukin-6 (IL-6) | Increased | Downregulated | Downregulated | Reduced neuroinflammation | [6] |
| Tumor Necrosis Factor-α (TNF-α) | Increased | Downregulated | Downregulated | Reduced neuroinflammation | [6] |
| Nuclear Factor-kappa B (NF-κB) | Increased | Downregulated | Downregulated | Reduced pro-inflammatory signaling | [6] |
| Neuropathological Markers | |||||
| Amyloid-β (Aβ) Accumulation | Increased | Reduced | Reduced | Reduced amyloid pathology | [6] |
| Brain Calcium Levels | Increased | Reduced | Reduced | Improved calcium homeostasis | [6] |
Experimental Protocols
The following are detailed experimental protocols for the administration of this compound in rodent models of disease. The first protocol is based on the published rat study, while the subsequent protocols are proposed methodologies for mouse models based on established disease induction techniques and the available information on this compound.
Protocol 1: Administration of this compound in a Rat Model of T2DM-Induced Dementia[6]
Objective: To evaluate the neuroprotective effects of this compound in a model of T2DM-induced Alzheimer's disease-like pathology.
Animal Model:
-
Species: Wistar rats
-
Sex: Male
-
Weight: 180-220 g
-
Induction of T2DM: High-fat diet (HFD) for 2 weeks followed by a single intraperitoneal (i.p.) injection of streptozotocin (STZ; 35 mg/kg).
-
Induction of Aβ pathology: Intracerebroventricular (i.c.v.) injection of Aβ25-35 peptide.
This compound Formulation and Administration:
-
Formulation: this compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
Doses: 1, 5, and 10 mg/kg body weight.
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Duration: As per experimental design, typically for several weeks following disease induction.
Outcome Measures:
-
Behavioral: Morris water maze and passive avoidance tests to assess learning and memory.
-
Biochemical: Blood glucose and plasma insulin levels.
-
Histopathological and Molecular: Measurement of oxidative stress markers (SOD, GSH, CAT, TBARS), neuroinflammatory cytokines (IL-1β, IL-6, TNF-α), NF-κB levels, Aβ accumulation, and brain calcium levels using ELISA and atomic absorption spectrometry.
Caption: Experimental workflow for Protocol 1.
Proposed Protocol 2: Administration of this compound in a Mouse Xenograft Model of Cancer
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Sex: Female.
-
Age: 6-8 weeks.
-
Tumor Induction: Subcutaneous injection of human cancer cells (e.g., breast cancer cell line MDA-MB-231) into the flank.
This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a vehicle suitable for intraperitoneal or oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dose: Based on the rat study, a starting dose range of 5-10 mg/kg could be explored.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Frequency: Once daily.
-
Duration: Treatment should begin when tumors reach a palpable size (e.g., 100 mm³) and continue for a predefined period (e.g., 21-28 days).
Outcome Measures:
-
Tumor Growth: Measure tumor volume with calipers twice weekly.
-
Body Weight: Monitor for signs of toxicity.
-
Histopathology: At the end of the study, excise tumors for histological and immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Caption: Experimental workflow for Proposed Protocol 2.
Proposed Protocol 3: Administration of this compound in a Mouse Model of Inflammatory Bowel Disease (IBD)
Objective: To assess the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced colitis model.
Animal Model:
-
Species: C57BL/6 mice.
-
Sex: Male or female.
-
Age: 8-12 weeks.
-
Disease Induction: Administration of DSS (e.g., 2.5-3%) in the drinking water for 5-7 days.
This compound Formulation and Administration:
-
Formulation: As described in Protocol 2.
-
Dose: 5-10 mg/kg.
-
Route of Administration: Oral gavage or i.p. injection.
-
Frequency: Once daily, either prophylactically (starting before DSS) or therapeutically (starting after DSS induction).
-
Duration: Throughout the DSS administration period and for a few days after.
Outcome Measures:
-
Clinical: Daily monitoring of body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
Pathological: At necropsy, measure colon length and collect colon tissue for histological scoring of inflammation and injury.
-
Molecular: Measure myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration and cytokine levels (e.g., TNF-α, IL-6) in colon tissue homogenates.
Caption: Experimental workflow for Proposed Protocol 3.
Disclaimer: The proposed protocols for mouse models are based on established methodologies and the available data for this compound in a rat model. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines. It is also recommended to perform preliminary dose-finding and toxicity studies for this compound in the specific mouse strain being used.
References
- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ORAI1 and STIM1 deficiency in human and mice: roles of store-operated Ca2+ entry in the immune system and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the neuroprotective role of Synta-66 in type-2 diabetes mellitus-induced dementia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Flux Assays Using Synta66
Introduction
Intracellular calcium (Ca²⁺) is a critical second messenger that regulates a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neurotransmission. The precise control of intracellular Ca²⁺ concentration is therefore vital for cellular function. One key mechanism for regulating calcium influx is Store-Operated Calcium Entry (SOCE), a process triggered by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). The Ca²⁺ release-activated Ca²⁺ (CRAC) channel is the primary channel responsible for SOCE, with its pore formed by the Orai1 protein.
Synta66 is a potent and selective inhibitor of the Orai1 channel.[1][2] It directly blocks the channel pore, thereby inhibiting SOCE.[3] This makes this compound an invaluable pharmacological tool for researchers studying the physiological and pathological roles of CRAC channels and for screening for novel modulators of this pathway. These application notes provide a detailed protocol for utilizing this compound in a fluorescent-based calcium flux assay to investigate SOCE in a cellular context.
Mechanism of Action: Gq Signaling and SOCE Inhibition by this compound
Many extracellular signals, such as hormones and neurotransmitters, activate G protein-coupled receptors (GPCRs) of the Gq alpha subunit family.[4][5] This activation initiates a signaling cascade that leads to an increase in intracellular calcium.
-
GPCR-Gq Activation : An agonist binds to a Gq-coupled GPCR, causing a conformational change that activates the Gq protein.[5][6]
-
PLC Activation : The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[5][7]
-
IP₃ and DAG Production : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8]
-
ER Calcium Release : IP₃ diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum. This binding opens the channels, causing a rapid release of stored Ca²⁺ into the cytoplasm.[7][8]
-
SOCE Activation : The decrease in ER Ca²⁺ concentration is sensed by STIM1, a transmembrane protein in the ER membrane. STIM1 undergoes a conformational change, translocates to ER-plasma membrane junctions, and directly binds to and activates Orai1 channels on the plasma membrane.
-
Calcium Influx : The activated Orai1 channels open, allowing Ca²⁺ to flow from the extracellular space into the cell, leading to a sustained increase in intracellular Ca²⁺ concentration.
-
Inhibition by this compound : this compound exerts its inhibitory effect by directly blocking the pore of the Orai1 channel, thus preventing the influx of extracellular calcium via SOCE.[3]
Figure 1. Gq-coupled signaling pathway leading to Store-Operated Calcium Entry (SOCE) and its inhibition by this compound.
Application Notes
This compound is a versatile tool for studying cellular processes regulated by SOCE.
-
GPCR Signal Transduction : Investigate the contribution of SOCE to the overall calcium signal generated by Gq-coupled receptor agonists.
-
High-Throughput Screening (HTS) : Use this compound as a positive control when screening for novel inhibitors or modulators of the CRAC channel.
-
Disease Research : Explore the role of Orai1-mediated calcium entry in various pathologies, including cancer, immune disorders, and neurological diseases.[3]
Potency of this compound in Various Cell Lines
The inhibitory concentration (IC₅₀) of this compound can vary significantly between cell types, reflecting potential differences in Orai1 expression or subunit composition.
| Cell Type | IC₅₀ Value | Reference |
| Human Vascular Smooth Muscle Cells | ~26-43 nM | [9] |
| Human Leukemic (HL-60) Cells | ~1.76 µM | [9] |
| Jurkat T Cells | ~1 µM | [9] |
| Rat Basophilic Leukemia (RBL) Cells | ~1.4 µM | [9] |
| Human Platelets | 10 µM reduces mobilization by 10-30% | [1] |
Detailed Experimental Protocol
This protocol describes a no-wash, fluorescence-based calcium flux assay in a 96-well microplate format using a cell-permeant calcium indicator such as Fluo-4 AM or Fluo-8 AM.
Materials and Reagents
-
Cells : Adherent or suspension cells expressing the target of interest.
-
This compound : Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Fluorescent Calcium Indicator : Fluo-4 AM, Fluo-8 AM, or other suitable dye.[10][11][12]
-
Pluronic™ F-127 : To aid in dye solubilization.
-
Assay Buffer : Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist : A known activator of the target receptor or pathway (e.g., Thapsigargin to directly deplete ER stores, or a specific GPCR agonist).
-
Cell Culture Medium : Appropriate for the cell line used.
-
Black-walled, clear-bottom 96-well microplates .
-
Fluorescence Microplate Reader : With kinetic reading capability and preferably with an automated liquid handling system (e.g., FlexStation® 3).[13]
Figure 2. General experimental workflow for the calcium flux assay.
Step-by-Step Methodology
1. Cell Preparation (Day 1)
-
Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Dye Loading (Day 2)
-
Prepare the dye loading solution. For Fluo-4 AM, mix equal volumes of the dye stock (e.g., 1 mM in DMSO) and 10% (w/v) Pluronic™ F-127. Dilute this mixture in Assay Buffer to a final working concentration of 2-5 µM.
-
Aspirate the cell culture medium from the wells.
-
Gently add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light. Some protocols may suggest a 10-minute incubation at room temperature afterward.[14]
3. Compound Preparation and Assay
-
Prepare a compound plate containing serial dilutions of this compound in Assay Buffer at 2X the final desired concentration. Include vehicle (e.g., 0.1% DMSO) control wells.
-
Prepare an agonist plate with the chosen agonist at 5X the final desired concentration (e.g., for a 4:1 addition ratio).
-
Set up the fluorescence plate reader to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-4) every 1-2 seconds.[13]
-
Assay Execution: a. Place the cell plate and compound plates into the reader. b. Baseline Reading : Record the baseline fluorescence for 30-60 seconds. c. Inhibitor Addition : The instrument adds 100 µL from the this compound compound plate to the cell plate. d. Incubation : Incubate for 10-20 minutes to allow this compound to enter the cells and bind to the channel. e. Agonist Addition : The instrument adds 50 µL from the agonist plate to stimulate the calcium flux. f. Kinetic Measurement : Continue recording the fluorescence for another 3-5 minutes to capture the full response.
Data Analysis and Interpretation
Proper data analysis is crucial for extracting meaningful results from the assay.[15]
-
Normalization : To correct for variations in cell number and dye loading, normalize the data. A common method is to express the fluorescence signal at each time point (F) as a ratio relative to the initial baseline fluorescence (F₀): Response = F/F₀ .
-
Quantification : From the kinetic curves, several parameters can be calculated.[13][15]
-
Peak Amplitude : The maximum fluorescence value minus the baseline value.
-
Area Under the Curve (AUC) : The integral of the fluorescence signal over the measurement period after agonist addition.
-
-
Concentration-Response Curves : Plot the Peak Amplitude or AUC against the logarithm of the this compound concentration.
-
IC₅₀ Calculation : Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Figure 3. Workflow for the analysis of calcium flux data.
Example Data Table
This table shows a representative dataset from an experiment to determine the IC₅₀ of this compound. The response is measured as the Area Under the Curve (AUC) after agonist stimulation, normalized to the vehicle control.
| [this compound] (µM) | Log [this compound] | Normalized Response (AUC) | % Inhibition |
| 0 (Vehicle) | - | 1.00 | 0 |
| 0.01 | -8.0 | 0.95 | 5 |
| 0.1 | -7.0 | 0.88 | 12 |
| 0.5 | -6.3 | 0.65 | 35 |
| 1.0 | -6.0 | 0.48 | 52 |
| 2.5 | -5.6 | 0.25 | 75 |
| 5.0 | -5.3 | 0.12 | 88 |
| 10.0 | -5.0 | 0.08 | 92 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variation | Uneven cell seeding; Inconsistent dye loading; Edge effects. | Ensure a single-cell suspension before seeding; Use an automated dispenser for reagents; Avoid using the outer wells of the plate. |
| Low Signal-to-Background Ratio | Suboptimal dye concentration; Low receptor expression; Cells not viable. | Titrate the calcium indicator concentration; Use a cell line with higher target expression; Check cell viability before the assay. |
| No Response to Agonist | Agonist inactive or wrong concentration; Receptor desensitization; Cells are unhealthy. | Verify agonist activity and concentration; Ensure cells are not over-stimulated before the assay; Perform a cell viability test (e.g., Trypan Blue). |
| This compound Shows No Inhibition | Incorrect concentration; Compound instability; SOCE is not the primary Ca²⁺ entry pathway for the stimulus used. | Verify stock concentration and perform a fresh dilution series; Use a positive control SOCE activator like Thapsigargin to confirm the pathway. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 9. abmole.com [abmole.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 12. Calcium Indicators | AAT Bioquest [aatbio.com]
- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 14. youtube.com [youtube.com]
- 15. icdar.org [icdar.org]
Measuring Store-Operated Calcium Entry (SOCE): A Detailed Guide Using Fura-2 AM and the Selective Inhibitor Synta66
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Store-Operated Calcium Entry (SOCE) is a crucial and ubiquitous Ca2+ signaling pathway in a multitude of cell types. It plays a pivotal role in a wide array of physiological processes, from gene expression and cell proliferation to immune responses. The core mechanism of SOCE involves the activation of plasma membrane Ca2+ channels in response to the depletion of Ca2+ stores within the endoplasmic reticulum (ER). The key molecular players in this process are the stromal interaction molecules (STIMs), which act as ER Ca2+ sensors, and the Orai proteins, which form the pore of the highly Ca2+-selective channels in the plasma membrane.[1][2][3]
Dysregulation of SOCE has been implicated in numerous pathologies, including immunodeficiency, autoimmune diseases, and cancer, making it a significant target for drug discovery and development. This document provides detailed application notes and experimental protocols for measuring SOCE using the ratiometric fluorescent Ca2+ indicator, Fura-2 AM. Furthermore, it describes the use of Synta66, a potent and selective inhibitor of the Orai1 channel, as a tool to pharmacologically dissect and characterize Orai1-mediated SOCE.
Principle of SOCE Measurement with Fura-2 AM
Fura-2 AM is a cell-permeant dye that is widely used for quantitative measurement of intracellular Ca2+ concentrations.[4][5] Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester groups, trapping the active Fura-2 molecule in the cytoplasm.[4] Fura-2 is a dual-excitation ratiometric indicator. When excited at 340 nm, its fluorescence emission at ~510 nm increases upon binding to Ca2+. Conversely, when excited at 380 nm, its fluorescence emission at the same wavelength decreases as Ca2+ concentration rises.[5][6] The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) provides a reliable measure of the intracellular Ca2+ concentration, minimizing issues such as uneven dye loading, photobleaching, and variations in cell thickness.[7]
The standard protocol to measure SOCE involves depleting the ER Ca2+ stores in the absence of extracellular Ca2+, typically using a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump inhibitor like thapsigargin. This leads to a transient increase in cytosolic Ca2+ due to the leak of Ca2+ from the ER. Once the stores are depleted and the cytosolic Ca2+ level has returned to a new baseline, Ca2+ is reintroduced into the extracellular medium. The subsequent influx of Ca2+ through the activated store-operated channels is then measured as a robust increase in the F340/F380 ratio.
Characterizing SOCE with this compound
This compound is a small molecule inhibitor that has been identified as a potent and selective blocker of the Orai1 channel, the primary pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, which is the archetypal store-operated channel.[4] It acts by directly binding to the Orai1 pore, thereby physically occluding the channel and preventing Ca2+ influx.[1] this compound is a valuable pharmacological tool to confirm the involvement of Orai1-mediated SOCE in a specific cellular response. By comparing the SOCE response in the presence and absence of this compound, researchers can quantify the contribution of Orai1 channels to the observed Ca2+ influx.
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative parameters for Fura-2 AM and this compound, providing a quick reference for experimental design.
| Parameter | Fura-2 AM | This compound |
| Function | Ratiometric Ca2+ Indicator | Orai1 Channel Inhibitor |
| Excitation Wavelengths | 340 nm (Ca2+-bound) / 380 nm (Ca2+-free) | Not Applicable |
| Emission Wavelength | ~510 nm | Not Applicable |
| Typical Working Concentration | 1-5 µM for cell loading | 1-10 µM for inhibition |
| IC50 for Orai1 | Not Applicable | ~4 µM (in over-expressed systems) |
Experimental Protocols
Protocol 1: Measuring SOCE using Fura-2 AM
This protocol outlines the steps for measuring SOCE in adherent cells cultured on coverslips.
Materials:
-
Fura-2 AM (cell permeant)
-
Pluronic F-127
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Ca2+-free HBSS (supplemented with 1 mM EGTA)
-
Thapsigargin
-
CaCl2 solution (e.g., 1 M)
-
Adherent cells cultured on glass coverslips
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.
-
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
For the loading solution, mix the Fura-2 AM stock and Pluronic F-127 stock with HBSS (with Ca2+ and Mg2+) to achieve a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. Vortex thoroughly.
-
-
Cell Loading:
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
SOCE Measurement:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with Ca2+-free HBSS (containing 1 mM EGTA) to establish a baseline fluorescence ratio.
-
Add thapsigargin (typically 1-2 µM) to the Ca2+-free HBSS to deplete the ER Ca2+ stores. This will cause a transient increase in intracellular Ca2+.
-
Continue perfusion with Ca2+-free HBSS containing thapsigargin until the Ca2+ signal returns to a stable, low baseline.
-
Induce SOCE by perfusing the cells with HBSS containing CaCl2 (typically 2 mM) and thapsigargin.
-
Record the change in the F340/F380 fluorescence ratio over time.
-
-
Data Analysis:
-
The magnitude of SOCE can be quantified by measuring the peak increase in the F340/F380 ratio upon Ca2+ re-addition or by calculating the area under the curve.
-
Protocol 2: Pharmacological Inhibition of SOCE with this compound
This protocol describes how to use this compound to assess the contribution of Orai1 channels to the SOCE response measured with Fura-2 AM.
Materials:
-
All materials from Protocol 1
-
This compound
-
Anhydrous DMSO
Procedure:
-
Prepare Cells and Load with Fura-2 AM:
-
Follow steps 1-3 from Protocol 1 to prepare and load the cells with Fura-2 AM.
-
-
Inhibition with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Divide the loaded cells into two groups: a control group and a this compound-treated group.
-
For the this compound-treated group, pre-incubate the cells with HBSS containing the desired final concentration of this compound (e.g., 10 µM) for 10-20 minutes prior to the start of the experiment. The control group should be incubated with HBSS containing the same concentration of DMSO as the treated group.
-
-
SOCE Measurement:
-
Perform the SOCE measurement as described in step 4 of Protocol 1 for both the control and this compound-treated groups. Ensure that this compound (or vehicle) is present in all perfusion solutions for the respective groups throughout the experiment.
-
-
Data Analysis:
-
Compare the magnitude of the SOCE response (peak F340/F380 ratio or area under the curve) between the control and this compound-treated groups. The degree of inhibition by this compound indicates the contribution of Orai1-mediated SOCE to the total response.
-
Visualizations
Signaling Pathway of Store-Operated Calcium Entry
Caption: The SOCE signaling cascade.
Experimental Workflow for Measuring SOCE with Fura-2 AM
References
- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synta66 in Cell Migration Scratch Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in a myriad of physiological and pathological events, including wound healing, immune responses, and cancer metastasis.[1][2][3] The scratch assay, or wound healing assay, is a well-established in vitro method to investigate collective cell migration.[4][5] This document provides detailed application notes and protocols for utilizing Synta66, a selective inhibitor of the Orai1 calcium channel, in cell migration scratch assays.[6][7][8]
This compound is a potent pharmacological tool for dissecting the role of store-operated calcium entry (SOCE) in cellular processes.[7][8] SOCE is a critical signaling pathway that regulates intracellular calcium levels, influencing cell motility, proliferation, and other functions.[9][10] this compound specifically targets the Orai1 protein, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel, which is a key component of SOCE.[6][7][11] By inhibiting Orai1, this compound allows for the precise investigation of the contribution of this specific calcium influx pathway to cell migration.
These notes will detail the underlying signaling pathway, provide a comprehensive experimental protocol, and summarize relevant quantitative data to guide researchers in designing and interpreting their cell migration experiments involving this compound.
Signaling Pathway of this compound Action
This compound exerts its effect by directly blocking the Orai1 channel, thereby inhibiting store-operated calcium entry. The canonical SOCE pathway, and the point of intervention by this compound, is illustrated below.
Caption: this compound directly inhibits the Orai1 channel pore, blocking Ca2+ influx.
Experimental Protocols
A detailed protocol for a cell migration scratch assay using this compound is provided below. This protocol can be adapted for various adherent cell lines.
Materials
-
Adherent cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Multi-well culture plates (e.g., 12-well or 24-well)[12]
-
Pipette tips (e.g., p200 or p1000)[13]
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow
The general workflow for the scratch assay is depicted in the following diagram.
References
- 1. Measure cell migration using a simple scratch assay with time-lapse live-cell imaging [moleculardevices.com]
- 2. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Robust quantitative scratch assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering Molecular Mechanisms and Intervening in Physiological and Pathophysiological Processes of Ca2+ Signaling Mechanisms Using Optogenetic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. axionbiosystems.com [axionbiosystems.com]
Application Notes and Protocols for Western Blot Analysis of Orai1 Expression Following Synta66 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orai1 is the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, a key component of store-operated calcium entry (SOCE) in numerous cell types. The influx of calcium through Orai1 channels is a critical signaling event that regulates a wide array of cellular functions, including gene expression, proliferation, and immune responses. The process is initiated by the depletion of endoplasmic reticulum (ER) Ca2+ stores, which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the ER-plasma membrane junctions, where it directly interacts with and activates Orai1, leading to a sustained influx of Ca2+.[1][2]
Synta66 is a known inhibitor of the Orai1 channel, effectively blocking store-operated calcium entry.[3][4] It is a valuable tool for studying the physiological and pathological roles of Orai1-mediated Ca2+ signaling. While its primary mechanism is the direct blockade of the Orai1 pore, investigating the effect of this compound treatment on the total expression level of the Orai1 protein can provide insights into potential cellular compensatory mechanisms.
These application notes provide a detailed protocol for the treatment of cells with this compound and the subsequent analysis of Orai1 protein expression by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Orai1 signaling pathway and the experimental workflow for assessing Orai1 expression after this compound treatment.
Caption: Orai1 Signaling Pathway and Site of this compound Inhibition.
Caption: Experimental Workflow for Western Blot Analysis of Orai1.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for this compound treatment and Western blotting for Orai1, based on published literature.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Line | Various (e.g., HEK293, Jurkat, Glioblastoma cell lines) | Select a cell line with known Orai1 expression. |
| This compound Concentration | 1 - 10 µM | The IC50 for this compound inhibition of Orai1-mediated currents is in the low micromolar range.[3] |
| Vehicle Control | DMSO | This compound is typically dissolved in DMSO. Use the same final concentration of DMSO in control samples. |
| Treatment Duration | 30 minutes - 24 hours | Short-term treatment (e.g., 30 min) is sufficient to inhibit channel activity. Longer durations may be explored to investigate potential effects on protein expression. |
Table 2: Orai1 Western Blot Parameters
| Parameter | Recommendation | Notes |
| Lysate Type | Whole-cell lysate | RIPA or similar lysis buffer. |
| Protein Loading | 20 - 50 µg per lane | |
| Gel Percentage | 10-12% SDS-PAGE | |
| Primary Antibody | Anti-Orai1 | Dilution as per manufacturer's recommendation (e.g., 1:1000). |
| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG | Dilution as per manufacturer's recommendation (e.g., 1:2000 - 1:10000). |
| Loading Control | β-actin, GAPDH, or α-tubulin | |
| Expected Band Size | ~33 kDa (unmodified), 45-55 kDa (glycosylated) | Orai1 is a glycosylated protein and may appear as multiple bands. Deglycosylation can be performed to obtain a single band. |
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the chosen cell line in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment:
-
For the treated samples, replace the culture medium with the medium containing the desired concentration of this compound.
-
For the vehicle control samples, replace the culture medium with medium containing the same final concentration of DMSO as the treated samples.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 30 minutes, 2 hours, 6 hours, 24 hours).
Part 2: Protein Extraction
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Part 3: Western Blot Analysis of Orai1
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer to ensure equal protein concentration.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 30 µg) from each sample into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Membrane Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Orai1, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Loading Control):
-
If necessary, strip the membrane using a stripping buffer.
-
Repeat the blocking, antibody incubation, and detection steps for a loading control protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for Orai1 and the loading control using densitometry software.
-
Normalize the Orai1 band intensity to the corresponding loading control band intensity for each sample.
-
Compare the normalized Orai1 expression levels between the control and this compound-treated samples.
-
Note on Expected Outcome: this compound is a direct inhibitor of the Orai1 channel pore.[3] Short-term treatment is not expected to significantly alter the total Orai1 protein expression levels. The protocol provided is designed to assess this. However, the effect of long-term treatment with this compound on Orai1 protein expression has not been extensively studied. Researchers may consider longer treatment durations to investigate potential compensatory changes in Orai1 protein levels, bearing in mind that Orai1 protein turnover is regulated by lysosomal degradation.[5]
References
- 1. Single-nucleotide polymorphisms in Orai1 associated with atopic dermatitis inhibit protein turnover, decrease calcium entry and disrupt calcium-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORAI1 - Wikipedia [en.wikipedia.org]
- 3. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquilin 1 Interacts with Orai1 to Regulate Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-Lymphocyte Activation with Synta66
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by T-cell receptor (TCR) engagement and co-stimulatory signals. This complex process is critically dependent on intracellular calcium (Ca²⁺) signaling. A key event in T-cell activation is store-operated Ca²⁺ entry (SOCE), a process mediated by the interaction of the endoplasmic reticulum Ca²⁺ sensor, stromal interaction molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, Orai1. The sustained influx of Ca²⁺ through Orai1 channels is essential for the activation of downstream signaling pathways, leading to T-cell proliferation, differentiation, and cytokine production.
Synta66 is a potent and selective inhibitor of the Orai1 channel.[1] By specifically blocking the pore of the Orai1 channel, this compound provides a valuable pharmacological tool to investigate the role of SOCE in T-lymphocyte activation and to explore its potential as a therapeutic target for autoimmune diseases and other T-cell-mediated pathologies.[1][2] These application notes provide a comprehensive overview of the use of this compound in studying T-lymphocyte activation, including its mechanism of action, quantitative effects on T-cell responses, and detailed experimental protocols.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly blocking the Ca²⁺-selective Orai1 pore.[1] Upon TCR stimulation, a signaling cascade leads to the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This is sensed by STIM1, which then translocates to the ER-plasma membrane junctions and activates Orai1 channels, initiating SOCE. This compound binds to the extracellular side of the Orai1 channel, physically occluding the pore and thereby preventing the influx of Ca²⁺ into the cytoplasm.[1] This action is highly selective for Orai1, with minimal effects on other Orai isoforms at effective concentrations.[3] Importantly, this compound does not interfere with the upstream activation of STIM1 or its coupling to Orai1.[4] The inhibition of Ca²⁺ influx by this compound subsequently attenuates the activation of Ca²⁺-dependent signaling molecules, most notably the phosphatase calcineurin, which is responsible for dephosphorylating the nuclear factor of activated T-cells (NFAT).[5][6] The resulting inhibition of NFAT nuclear translocation leads to a suppression of the transcriptional activation of key genes involved in T-cell activation, including those encoding for cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[2][7]
Figure 1: Simplified signaling pathway of T-cell activation and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound and related Orai1 inhibitors on various aspects of T-lymphocyte activation.
Table 1: Inhibitory Concentration (IC₅₀) of this compound in Different Cell Types
| Cell Type | Parameter Measured | IC₅₀ | Reference |
| RBL Mast Cells | Store-Operated Ca²⁺ Entry | ~1-3 µM | [8] |
| HEK293 (overexpressing STIM1/Orai1) | Orai1 Currents | ~4 µM | [8] |
| Vascular Smooth Muscle Cells | Store-Operated Ca²⁺ Entry | 25 nM | [8] |
| Immune Cells (general) | Store-Operated Ca²⁺ Entry | 1.7 µM | [8] |
Table 2: Dose-Dependent Inhibition of Cytokine Production in Human CD4⁺ T-Cells by a CRAC Channel Inhibitor (AMG1) of the Same Chemical Series as this compound
| Inhibitor Concentration | % Inhibition of IFN-γ Production | % Inhibition of IL-17 Production | Reference |
| 10 nM | ~20% | ~15% | [2] |
| 100 nM | ~50% | ~45% | [2] |
| 1 µM | ~80% | ~75% | [2] |
Note: Data for AMG1 is presented as a surrogate for this compound due to the lack of publicly available, specific dose-response data for this compound on T-cell cytokine production. Both compounds belong to the same chemical series of selective CRAC channel inhibitors.[2]
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on T-lymphocyte activation.
Protocol 1: In Vitro Human T-Lymphocyte Activation and Proliferation Assay
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs), activation of T-cells using anti-CD3 and anti-CD28 antibodies, and assessment of proliferation in the presence of this compound.
Materials:
-
Human whole blood
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound (stock solution in DMSO)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolation of T-Lymphocytes:
-
Isolate PBMCs from human whole blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for T-cells using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Assess purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies.
-
-
CFSE Labeling:
-
Resuspend purified T-cells at a concentration of 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
T-Cell Activation and Treatment with this compound:
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Resuspend CFSE-labeled T-cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A final concentration range of 10 nM to 10 µM is recommended. Include a DMSO vehicle control.
-
Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL to all wells except the unstimulated control.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation and Proliferation Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Figure 2: Workflow for the in vitro T-cell proliferation assay with this compound.
Protocol 2: Measurement of Intracellular Calcium Influx in T-Lymphocytes
This protocol details the measurement of SOCE in T-lymphocytes using a fluorescent Ca²⁺ indicator and live-cell imaging.
Materials:
-
Purified T-lymphocytes
-
Fura-2 AM or Fluo-4 AM (calcium indicators)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without Ca²⁺
-
Thapsigargin (SERCA inhibitor)
-
This compound (stock solution in DMSO)
-
Glass-bottom imaging dishes
-
Poly-L-lysine or Cell-Tak™
-
Fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Preparation of Imaging Dishes:
-
Coat glass-bottom dishes with poly-L-lysine or Cell-Tak™ to promote T-cell adherence.
-
-
Loading of Calcium Indicator:
-
Resuspend T-cells at 1 x 10⁶ cells/mL in HBSS without Ca²⁺.
-
Add Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) and Pluronic F-127 (0.02%) to the cell suspension.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with Ca²⁺-free HBSS to remove excess dye.
-
-
Cell Seeding and Treatment:
-
Resuspend the dye-loaded T-cells in Ca²⁺-free HBSS and seed them onto the prepared imaging dishes. Allow the cells to settle for 10-15 minutes.
-
Mount the dish on the fluorescence microscope.
-
Acquire a baseline fluorescence signal.
-
To study the effect of this compound, pre-incubate the cells with the desired concentration of this compound (or vehicle) for 10-20 minutes before starting the experiment.
-
-
Measurement of Store-Operated Calcium Entry:
-
In a continuous recording, perfuse the cells with Ca²⁺-free HBSS containing thapsigargin (1-2 µM) to deplete ER Ca²⁺ stores. This will cause a transient increase in intracellular Ca²⁺.
-
Once the cytosolic Ca²⁺ level returns to baseline, perfuse the cells with HBSS containing 2 mM Ca²⁺. The subsequent rise in intracellular Ca²⁺ represents SOCE.
-
In the presence of effective concentrations of this compound, the SOCE-mediated rise in intracellular Ca²⁺ will be significantly attenuated.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.
-
For Fluo-4, measure the change in fluorescence intensity over time.
-
Quantify the peak amplitude of the Ca²⁺ influx to determine the extent of SOCE inhibition by this compound.
-
Figure 3: Workflow for measuring store-operated calcium entry (SOCE) in T-lymphocytes.
Conclusion
This compound is a powerful and selective tool for dissecting the role of Orai1-mediated store-operated Ca²⁺ entry in T-lymphocyte activation. Its ability to potently inhibit Ca²⁺ influx allows for the detailed investigation of downstream signaling events and functional outcomes, such as cytokine production and proliferation. The protocols provided herein offer a starting point for researchers to incorporate this compound into their studies of T-cell biology and to explore the therapeutic potential of Orai1 inhibition in immune-related disorders. As with any pharmacological inhibitor, it is recommended to perform dose-response experiments to determine the optimal concentration for the specific cell type and experimental conditions.
References
- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orai1-NFAT Signalling Pathway Triggered by T Cell Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Synta66 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Synta66, a potent inhibitor of store-operated calcium entry (SOCE). Due to its challenging solubility in aqueous solutions, this guide focuses on providing clear protocols and troubleshooting advice to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Calcium Release-Activated Ca2+ (CRAC) channel.[1][2] Its primary mechanism of action is the direct inhibition of the Orai1 protein, which forms the pore of the CRAC channel.[3][4][5] By blocking Orai1, this compound prevents the influx of calcium into the cell that is normally triggered by the depletion of calcium from intracellular stores, a process known as store-operated calcium entry (SOCE).[2][3]
Q2: Why am I observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium?
A2: this compound has poor solubility in aqueous solutions.[6] It is a hydrophobic molecule, and direct dilution of a high-concentration stock solution (typically in DMSO) into an aqueous buffer or medium will likely cause it to precipitate. To avoid this, it is crucial to use appropriate co-solvents and follow specific dilution protocols.
Q3: What solvents are recommended for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][3] A stock solution of up to 77.5 mg/mL (219.95 mM) can be achieved in DMSO, though this may require ultrasonication to fully dissolve.[1] For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[3]
Q4: Can I prepare a working solution of this compound in an aqueous buffer like PBS?
A4: Directly dissolving this compound in PBS or other purely aqueous buffers is not recommended due to its low solubility. For in vitro and in vivo experiments, a multi-step dilution process using co-solvents is necessary to create a usable working solution.
Q5: At what concentrations is this compound typically used in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell type.[2] However, a common working concentration for inhibiting SOCE in many cell lines is in the range of 1-10 µM.[1][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Incomplete dissolution in DMSO. | Use newly opened, anhydrous DMSO as this compound is hygroscopic.[1] Use ultrasonication and gentle warming to aid dissolution.[1] |
| Precipitation upon dilution in media | Poor aqueous solubility of this compound. | Prepare an intermediate dilution in a co-solvent mixture before final dilution in the aqueous medium. Refer to the detailed protocols below. Consider using formulations with PEG300, Tween-80, or SBE-β-CD to improve solubility.[1] |
| Inconsistent experimental results | Degradation of this compound or variability in solution preparation. | Store the DMSO stock solution at -80°C for long-term stability and -20°C for shorter periods.[1] Always prepare fresh working solutions for each experiment. Ensure thorough mixing at each dilution step. |
| Cell toxicity observed | High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in your cell culture does not exceed levels toxic to your specific cell line (typically <0.5%, with ≤0.1% being ideal).[3] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems, as reported for in vitro and in vivo studies.
| Solvent System | Concentration Achieved | Solution Appearance | Notes |
| DMSO | 77.5 mg/mL (219.95 mM) | Clear Solution | Requires ultrasonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.58 mg/mL (7.32 mM) | Suspended Solution | Requires ultrasonic and warming.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.58 mg/mL (7.32 mM) | Suspended Solution | |
| 10% DMSO, 90% Corn Oil | 2.58 mg/mL (7.32 mM) | Clear Solution | Requires warming.[1] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube thoroughly.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for up to one year.[1]
Protocol 2: Preparation of a Suspended Working Solution for In Vitro Assays
This protocol is adapted for preparing a working solution that can be further diluted in cell culture media.
-
Begin with a high-concentration stock solution of this compound in DMSO (e.g., 25.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Slowly add 450 µL of saline while vortexing to bring the final volume to 1 mL. This will result in a 2.58 mg/mL suspended solution.[1]
-
This intermediate solution can then be serially diluted in your final cell culture medium to achieve the desired working concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is non-toxic to your cells.
Visualizations
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dissolving Synta66 for In Vivo Studies
Welcome to the technical support center for Synta66. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the dissolution of this compound for in vivo research applications. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to effectively prepare this compound formulations for animal studies.
Disclaimer
The following protocols and information are compiled from publicly available data from chemical suppliers and general knowledge on formulation science. No specific peer-reviewed publications detailing the in vivo administration of this compound were identified at the time of this document's creation. Therefore, the provided formulations should be considered as starting points. It is imperative that researchers conduct their own formulation development and validation studies to ensure the stability, safety, and efficacy of the formulation for their specific animal model and experimental design. Always include a vehicle control group in your experiments to account for any effects of the formulation components.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of the Ca2+ release-activated Ca2+ (CRAC) channel, specifically targeting the Orai1 protein which forms the pore of the channel.[1][2] CRAC channels are crucial for store-operated calcium entry (SOCE), a process that regulates a wide range of cellular functions.[3] Due to its role in calcium signaling, this compound is utilized in research to investigate neurological diseases, inflammatory conditions, and other pathologies where CRAC channel activity is implicated.[1][2]
Q2: What are the main challenges in dissolving this compound for in vivo use?
This compound is a hydrophobic compound with poor aqueous solubility. This makes direct dissolution in saline or water for in vivo administration unfeasible. To overcome this, a combination of organic solvents, co-solvents, and surfactants is typically required to create a suitable vehicle for administration.
Q3: What are the common administration routes for this compound in animal studies?
The provided protocols suggest that this compound formulations can be administered via oral gavage and intraperitoneal (IP) injection.[1][2] The choice of administration route will depend on the specific experimental goals, and the formulation may need to be adjusted accordingly.
Q4: Is it necessary to prepare this compound solutions fresh daily?
Yes, it is highly recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure its stability and minimize the risk of precipitation.[1] Stock solutions in DMSO can be stored at -80°C for extended periods.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during preparation | - Incomplete initial dissolution in the stock solvent.- Rapid addition of aqueous components.- Low temperature. | - Ensure this compound is fully dissolved in DMSO first, using sonication if necessary.- Add co-solvents and aqueous solutions dropwise while vortexing.- Gentle warming (e.g., to 37°C) and sonication can help redissolve precipitates.[1] |
| Phase separation of the final formulation | - Immiscibility of solvents (e.g., DMSO and certain oils).- Incorrect ratios of solvents. | - Ensure thorough mixing at each step of the preparation.- Consider using a different vehicle system if phase separation persists.- The use of surfactants like Tween-80 is crucial for creating stable emulsions. |
| High viscosity of the formulation | - High concentration of PEG300 or other viscous components. | - If the viscosity is too high for accurate dosing, you may need to adjust the formulation by reducing the concentration of the viscous component or increasing the proportion of less viscous solvents like saline. Be aware that this may affect the solubility of this compound. |
| Adverse reactions in animals | - Toxicity of the vehicle at the administered concentration.- High concentration of DMSO. | - Always include a vehicle-only control group to assess the tolerability of the formulation.- For sensitive animal models, consider reducing the final concentration of DMSO to 2% or less.[4] |
Experimental Protocols: Vehicle Formulations for this compound
The following are suggested protocols for preparing this compound for in vivo administration, based on information from MedchemExpress.[1][2] It is recommended to first prepare a concentrated stock solution of this compound in DMSO.
Preparation of a 25.8 mg/mL Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 25.8 mg/mL.
-
Use an ultrasonic bath to aid dissolution until a clear solution is obtained.
Formulation 1: DMSO/PEG300/Tween-80/Saline (Suspended Solution)
This formulation results in a suspended solution with a this compound concentration of 2.58 mg/mL.[1]
| Component | Percentage by Volume | Volume for 1 mL Final Solution |
| DMSO | 10% | 100 µL (of 25.8 mg/mL stock) |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Methodology:
-
To 400 µL of PEG300, add 100 µL of the 25.8 mg/mL this compound stock solution in DMSO. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.
-
Add 450 µL of saline to the solution and vortex again to obtain a uniform suspension.
-
Gentle warming and sonication may be required to achieve a homogeneous suspension.[1]
Formulation 2: DMSO/SBE-β-CD in Saline (Suspended Solution)
This formulation results in a suspended solution with a this compound concentration of at least 2.58 mg/mL.[1]
| Component | Percentage by Volume | Volume for 1 mL Final Solution |
| DMSO | 10% | 100 µL (of 25.8 mg/mL stock) |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This can be stored at 4°C for up to one week.[4]
-
Add 100 µL of the 25.8 mg/mL this compound stock solution in DMSO to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a uniform suspension is formed.
Formulation 3: DMSO/Corn Oil (Clear Solution)
This formulation results in a clear solution with a this compound concentration of 2.58 mg/mL.[1]
| Component | Percentage by Volume | Volume for 1 mL Final Solution |
| DMSO | 10% | 100 µL (of 25.8 mg/mL stock) |
| Corn Oil | 90% | 900 µL |
Methodology:
-
Add 100 µL of the 25.8 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.
-
Mix thoroughly. Gentle warming may be required to achieve a clear solution.[1]
-
Note: The supplier advises caution with this protocol if the continuous dosing period exceeds half a month.[1]
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for preparing and administering this compound in in vivo studies.
Caption: Simplified signaling pathway showing this compound inhibition of the CRAC channel.
References
Synta66 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Synta66 in experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a completely selective inhibitor for Orai1?
A1: While this compound is a potent inhibitor of Orai1-mediated store-operated calcium entry (SOCE), it is not completely selective and exhibits differential effects on other Orai isoforms. Notably, studies have shown that this compound can potentiate Orai2 activity while having no significant effect on Orai3.[1][2] This is a critical consideration when working with cell types that express multiple Orai isoforms.
Q2: I am observing effects in my experiments that are inconsistent with Orai1 inhibition. What could be the cause?
A2: Unexpected results could stem from several factors related to this compound's activity profile:
-
Orai2 Potentiation: If your experimental model expresses Orai2, the potentiating effect of this compound on this channel could lead to paradoxical increases in calcium influx or downstream signaling, counteracting the inhibitory effect on Orai1.[1][2]
-
Cell-Type Dependent IC50: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly between different cell types. For example, the IC50 in vascular smooth muscle cells has been reported to be in the nanomolar range, while in leukocytes, it is in the micromolar range.[3][4] It is crucial to determine the optimal concentration for your specific cell line.
-
Unknown Off-Targets: While information on broad off-target effects is limited, like any small molecule inhibitor, this compound may interact with other proteins. Currently, a comprehensive public kinase selectivity profile for this compound is not available. Therefore, effects on unforeseen signaling pathways cannot be entirely ruled out.
Q3: How does this compound compare to other SOCE inhibitors like YM-58483 (BTP2)?
A3: this compound and YM-58483, while both targeting SOCE, can produce different biological outcomes. For instance, in some breast cancer cell lines, YM-58483 was found to inhibit proliferation, whereas this compound did not.[5] This suggests that despite a similar primary target, their off-target profiles may differ, leading to distinct phenotypic effects.
Q4: Does this compound affect STIM1, the upstream activator of Orai1?
A4: Current evidence suggests that this compound acts directly on the Orai1 channel pore and does not interfere with the clustering of STIM1 proteins, which is the upstream event that activates Orai channels.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in intracellular calcium after this compound treatment. | Potentiation of Orai2 channels. | 1. Verify the expression of Orai2 in your cell model using techniques like qPCR or Western blotting. 2. If Orai2 is present, consider using an alternative SOCE inhibitor with a different selectivity profile or using a genetic approach (e.g., siRNA) to specifically target Orai1. |
| Inconsistent results or lack of inhibition at expected concentrations. | Cell-type specific potency of this compound. | 1. Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. 2. Ensure that the experimental conditions (e.g., incubation time, media composition) are consistent across experiments. |
| Phenotypic changes that are not readily explained by SOCE inhibition. | Potential off-target effects on other signaling pathways (e.g., kinases). | 1. Acknowledge the current lack of a public kinome scan for this compound in your data interpretation. 2. Use a second, structurally distinct SOCE inhibitor to confirm that the observed phenotype is due to on-target effects. 3. Consider using genetic methods (e.g., Orai1 knockout/knockdown) as an orthogonal approach to validate your findings. |
| Discrepancies between results with this compound and other SOCE inhibitors. | Different off-target profiles of the inhibitors. | 1. Carefully compare the known selectivity profiles of the inhibitors used. 2. Be cautious when directly comparing results obtained with different inhibitors and consider that observed differences may be due to off-target effects. |
Data on this compound Selectivity
Table 1: Effects of this compound on Orai Isoforms
| Target | Effect | Concentration | Reference |
| Orai1 | Inhibition | 10 µM | [1][2] |
| Orai2 | Potentiation | 10 µM | [1][2] |
| Orai3 | No Effect | 10 µM | [1][2] |
Table 2: IC50 Values of this compound in Different Cell Types
| Cell Type | IC50 | Assay | Reference |
| Human Vascular Smooth Muscle Cells | 26 nM (max Ca2+ level), 43 nM (rate of increase) | Thapsigargin-induced SOCE | [3] |
| HL-60 (Human Promyelocytic Leukemia Cells) | 1.76 µM | SOCE Inhibition | [3] |
| Jurkat (Human T-lymphocyte Cells) | 1 µM | SOCE Inhibition | [3] |
| RBL (Rat Basophilic Leukemia Cells) | 1.4 µM | SOCE Inhibition | [3] |
| Over-expressed STIM1/Orai1 in HEK cells | ~4 µM | Patch-clamp | [4] |
| RBL Mast Cells | ~1-3 µM | SOCE Inhibition | [4] |
Experimental Protocols
Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM
This protocol outlines the measurement of SOCE in response to store depletion.
Materials:
-
Cells of interest
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or similar physiological buffer
-
Thapsigargin (or another SERCA inhibitor)
-
CaCl2
-
EGTA
-
This compound
-
Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or appropriate microplates to achieve a suitable confluence for imaging on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in your physiological buffer (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127).
-
Wash cells once with the buffer.
-
Incubate cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.
-
Wash cells twice with the buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
-
-
Baseline Measurement:
-
Place the cells on the imaging setup and perfuse with a calcium-free buffer containing EGTA.
-
Record the baseline Fura-2 ratio (F340/F380) for a few minutes.
-
-
Store Depletion:
-
Add thapsigargin (e.g., 1-2 µM) to the calcium-free buffer to deplete endoplasmic reticulum calcium stores. This will cause a transient increase in cytosolic calcium.
-
-
SOCE Measurement:
-
Once the calcium levels have returned to a new baseline, perfuse the cells with a buffer containing CaCl2 (e.g., 1-2 mM). The subsequent increase in the Fura-2 ratio represents SOCE.
-
-
Inhibitor Treatment: To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period before initiating the experiment, and maintain the inhibitor in all solutions throughout the measurement.
Cell Viability - MTS Assay
This protocol describes a colorimetric assay to assess cell viability.
Materials:
-
Cells and culture medium
-
96-well plates
-
This compound
-
MTS reagent
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).
-
Incubation with MTS: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Cell Migration - Scratch (Wound Healing) Assay
This assay is used to assess collective cell migration.
Materials:
-
Cells and culture medium
-
6-well or 12-well plates
-
Pipette tips (e.g., p200) or a cell scraper
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
This compound
Procedure:
-
Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a straight scratch through the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.
-
Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the rate of wound closure.
Visualizations
Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and the inhibitory action of this compound on the Orai1 channel.
Caption: Experimental workflow for investigating and troubleshooting the effects of this compound.
Caption: Differential effects of this compound on Orai channel isoforms.
References
- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Synta66 and Glioblastoma (GBM) Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers observing unexpected cell proliferation effects of Synta66 in Glioblastoma (GBM) cells.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to inhibit store-operated Ca2+ entry (SOCE) in our GBM cell lines, but we are not seeing the expected decrease in cell proliferation. In fact, in some cases, proliferation seems slightly increased. Is this a known phenomenon?
A1: Yes, this is a documented observation. While this compound is a potent and selective inhibitor of the Orai1 channel, which mediates SOCE, studies have shown that it does not significantly affect the viability or division of several GBM cell lines, including A172, LN-18, and U-87 MG.[1][2] In the case of LN-18 and U-87 MG cells, a slight, though statistically insignificant, enhancement of cell growth has been reported with 10 µM this compound treatment.[1] This is contrary to results from less-specific SOCE inhibitors like SKF-96365, 2APB, and DES, which did show inhibition of GBM cell growth and proliferation.[1]
Q2: Why does this compound block SOCE in GBM cells but not affect their proliferation?
A2: The precise reason for this discrepancy is a subject of ongoing research. One hypothesis is that the GBM cell lines tested (A172, LN-18, U-87 MG) may have compensatory mechanisms or that their proliferation is not as critically dependent on Orai1-mediated SOCE as previously thought.[1] It is also possible that the composition of Orai channels in these cells plays a role. For instance, a switch from Orai1 homomers to Orai1-Orai3 heteromers has been shown to promote cell proliferation and these heteromers are only mildly inhibited by this compound.[1]
Q3: We observed that this compound is not inhibiting cell migration in our scratch assay. Is this also expected?
A3: Yes, this finding is consistent with published data. In studies with LN-18 GBM cells, treatment with 10 µM this compound did not result in a significant difference in the rate of gap closure in a scratch assay compared to vehicle-treated controls.[1] This suggests that, similar to its effect on proliferation, this compound's inhibition of Orai1-mediated SOCE does not translate to an inhibition of migration in this GBM cell line.[1]
Q4: What is the mechanism of action for this compound?
A4: this compound acts as a selective pore inhibitor of the Orai1 channel.[1][2] It binds to a site near the selectivity filter of the Orai1 pore, specifically interacting with residues in the extracellular loop1 and loop3.[2] This binding directly blocks the influx of Ca2+ through the channel.[1]
Troubleshooting Guides
Issue: this compound treatment does not reduce GBM cell viability or proliferation as anticipated.
| Possible Cause | Troubleshooting Step |
| Cell Line-Specific Effects | Confirm the GBM cell line you are using. The lack of effect on viability and proliferation has been specifically documented for A172, LN-18, and U-87 MG cells.[1] If using these lines, your results are consistent with existing literature. |
| Off-Target Expectations | Re-evaluate the experimental hypothesis. The assumption that SOCE inhibition via a highly selective Orai1 blocker will universally reduce cancer cell progression may not hold true for all cancer types or cell lines.[1] this compound can be used as a precise tool to investigate the specific role of Orai1 in your system. |
| Compound Integrity | Verify the concentration and integrity of your this compound stock solution. Prepare fresh solutions and perform a dose-response curve for SOCE inhibition to confirm compound activity. |
| Assay Sensitivity | Ensure your proliferation/viability assay is sensitive enough to detect subtle changes. Consider using multiple, mechanistically different assays to confirm the results (e.g., cell counting, MTT, and a live/dead stain). |
Issue: Discrepancy between results with this compound and other SOCE inhibitors.
| Possible Cause | Troubleshooting Step |
| Inhibitor Specificity | Be aware that other commonly used SOCE inhibitors such as SKF-96365, 2APB, and DES are less specific than this compound and may have off-target effects that contribute to their anti-proliferative action.[1] The results with this compound may be a more accurate reflection of the specific role of Orai1-mediated SOCE. |
| Experimental Conditions | Compare your experimental protocols (cell density, serum concentration, treatment duration) with those from studies using other inhibitors to ensure consistency. |
Quantitative Data Summary
Table 1: Effect of this compound on GBM Cell Viability
| Cell Line | This compound Concentration | Observation | Reference |
| A172 | Not specified | No significant effect on cell viability | [1] |
| LN-18 | 10 µM | Perceptibly, though insignificantly, enhanced growth | [1] |
| U-87 MG | 10 µM | Perceptibly, though insignificantly, enhanced growth | [1] |
Table 2: Effect of this compound on GBM Cell Migration (Scratch Assay)
| Cell Line | This compound Concentration | Observation | Reference |
| LN-18 | 10 µM | Rate of gap closure similar to vehicle-treated controls | [1] |
Experimental Protocols
1. Cell Viability Assay
-
Cell Seeding: Plate GBM cells (e.g., LN-18, U-87 MG) in a 96-well plate at a density of 5,000 cells/well.
-
Treatment: After 24 hours, treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Measurement: Assess cell viability using a standard method such as the MTT assay or a commercial cell viability kit according to the manufacturer's instructions.
-
Analysis: Normalize the results to the vehicle-treated control group.
2. Scratch (Wound Healing) Assay for Cell Migration
-
Cell Seeding: Plate GBM cells (e.g., LN-18) in a 6-well plate and grow to a confluent monolayer.
-
Scratch: Create a linear scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add low-serum culture media (e.g., 1% FBS) containing either this compound (e.g., 10 µM) or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 12 hours) until the gap is closed in the control wells.
-
Analysis: Measure the area of the gap at each time point and calculate the rate of gap closure.
Visualizations
Caption: Signaling pathway of this compound action on Orai1-mediated SOCE and its unexpected effect on GBM cell proliferation.
Caption: General experimental workflow for investigating the effects of this compound on GBM cell proliferation and migration.
References
- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
Synta66 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Synta66, focusing on its stability in cell culture media and related experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the store-operated calcium entry (SOCE) pathway. It directly blocks the Orai1 calcium channel, which is a key component of the Ca2+ release-activated Ca2+ (CRAC) channel.[1] By inhibiting Orai1, this compound prevents the influx of calcium into the cell that normally occurs when endoplasmic reticulum (ER) calcium stores are depleted.[1] This blockade of SOCE can impact various downstream signaling pathways that are dependent on calcium, such as the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is typically supplied as a solid. For experimental use, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). A stock solution of 50 mM in DMSO can be prepared and stored at -80°C for up to two years.[1][4] For shorter-term storage, aliquots can be kept at -20°C for up to one year.[4] To minimize degradation, it is advisable to avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q3: What is the known stability of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640 over extended periods. The stability of a small molecule in solution can be influenced by several factors including the composition of the medium, pH, temperature, and exposure to light. To ensure the validity of long-term experiments (e.g., 24, 48, 72 hours or longer), it is crucial to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing the stability of this compound in your cell culture medium is provided in the "Experimental Protocols" section below.
Q4: What are the potential downstream effects of inhibiting the Orai1 channel with this compound?
A4: Inhibition of the Orai1 channel by this compound blocks store-operated calcium entry, which can have several downstream consequences. A primary effect is the inhibition of the calcineurin-NFAT signaling pathway. Reduced intracellular calcium levels prevent the activation of calcineurin, a calcium-dependent phosphatase, which in turn leads to the phosphorylation and cytoplasmic retention of NFAT transcription factors, preventing their translocation to the nucleus and subsequent gene expression.[2][3] Other potential downstream effects include modulation of cellular processes that are sensitive to calcium signaling, such as proliferation, migration, and apoptosis, although the specific outcomes can be cell-type dependent.[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a cell culture medium of choice (e.g., DMEM, RPMI-1640) over a time course relevant to your experiments using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM with 10% FBS)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (for mobile phase modification)
-
HPLC vials
-
0.22 µm syringe filters
-
Calibrated pipettes
-
Incubator (set to 37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare a fresh working solution of this compound in your cell culture medium at the final concentration you intend to use in your experiments (e.g., 10 µM).
-
Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Prepare a sufficient volume to collect samples at all time points.
-
-
Incubation:
-
Place the flask or plate containing the this compound-spiked medium in a cell culture incubator under standard conditions (37°C, 5% CO2).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the this compound-spiked medium.
-
The volume of the aliquot will depend on the sensitivity of your HPLC-MS system, but typically 100-500 µL is sufficient.
-
-
Sample Preparation for HPLC-MS Analysis:
-
Protein Precipitation: For media containing serum, proteins must be removed. Add 3 volumes of ice-cold acetonitrile to 1 volume of the collected media sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter.
-
Store the prepared samples at -80°C until analysis.
-
-
HPLC-MS Analysis:
-
Develop an appropriate HPLC-MS method for the quantification of this compound. This will involve optimizing:
-
Chromatographic Separation: A C18 reversed-phase column is a good starting point. The mobile phase will likely consist of a gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
Mass Spectrometry Detection: Use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and any potential degradation products. The exact mass of this compound (C20H17FN2O3) is 352.1223.
-
-
Standard Curve: Prepare a standard curve of this compound in the same cell culture medium (processed in the same way as the samples) at known concentrations to allow for accurate quantification.
-
Inject the prepared samples and standards onto the HPLC-MS system.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the standard curve.
-
Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
-
From this plot, you can determine the degradation rate and half-life of this compound in your specific cell culture medium under your experimental conditions.
-
Quantitative Data Summary
As no specific stability data for this compound in cell culture media is publicly available, the following table is a template that researchers can populate with their own experimental data generated using the protocol above.
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | [Insert experimental value] | [Calculate] |
| 4 | [Insert experimental value] | [Calculate] |
| 8 | [Insert experimental value] | [Calculate] |
| 12 | [Insert experimental value] | [Calculate] |
| 24 | [Insert experimental value] | [Calculate] |
| 48 | [Insert experimental value] | [Calculate] |
| 72 | [Insert experimental value] | [Calculate] |
Troubleshooting Guides
Issue: High variability in this compound concentration between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation | Ensure accurate and consistent pipetting during protein precipitation and dilution steps. Use a calibrated pipette. |
| Incomplete protein precipitation | Optimize the ratio of acetonitrile to media. Ensure thorough vortexing and adequate centrifugation time and speed. |
| Adsorption of this compound to plasticware | Use low-binding microcentrifuge tubes and pipette tips. |
Issue: Rapid loss of this compound signal.
| Possible Cause | Troubleshooting Step |
| Chemical instability of this compound | Consider if components in the cell culture medium (e.g., high concentrations of reducing agents) could be degrading the compound. Test stability in a simpler buffered solution (e.g., PBS) to differentiate between media-induced and inherent instability. |
| Photodegradation | Protect the media containing this compound from light, especially if it is sensitive to photobleaching. |
| Adsorption to the culture vessel | Pre-coat the culture vessel with a blocking agent like bovine serum albumin (BSA) if significant adsorption is suspected. |
Issue: Ghost peaks or baseline noise in HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Contamination from media components | Ensure proper chromatographic separation to resolve this compound from media components. Run a blank media sample (without this compound) to identify interfering peaks. |
| Impurities in solvents | Use high-purity, HPLC-grade solvents for both sample preparation and the mobile phase. |
| Carryover from previous injections | Implement a robust needle wash protocol on the autosampler between injections. |
Visualizations
Caption: this compound inhibits the STIM1-Orai1 signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Understanding Synta66 IC50 Variability
This technical support guide addresses the common query regarding the variability of Synta66 IC50 values across different cell types. The following information is intended for researchers, scientists, and drug development professionals to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why does the reported IC50 value of this compound differ between my cell line and published data?
The half-maximal inhibitory concentration (IC50) of this compound, a known inhibitor of store-operated calcium entry (SOCE) through Orai1 channels, can vary significantly across different cell types. This variability is not unusual and is influenced by a combination of biological and methodological factors. It is crucial to consider these factors when comparing experimental results to published literature.
Several key factors contribute to this variability:
-
Differential Expression of Target Proteins: The primary target of this compound is the Orai1 protein, a key component of the CRAC (calcium release-activated calcium) channel. The expression level of Orai1 and its activator, STIM1, can vary considerably between cell lines. A higher expression of the target protein may require a higher concentration of the inhibitor to achieve 50% inhibition. For instance, different expression levels of Orai1 and STIM1 have been observed in various glioblastoma cell lines such as U-87 MG, A172, and LN-18.[1]
-
Presence of Different Orai Isoforms: The Orai family consists of three isoforms: Orai1, Orai2, and Orai3. This compound exhibits differential activity against these isoforms. While it inhibits Orai1, it has been shown to stimulate Orai2 and has little effect on Orai3 at a concentration of 10 μM.[2] The specific composition of Orai isoforms in a given cell type will therefore significantly impact the observed IC50 value.
-
Cellular Uptake and Efflux: The intracellular concentration of this compound is a balance between its uptake into the cell and its removal by efflux pumps.[3][4] Different cell types possess varying levels and types of drug transporters, which can lead to different effective intracellular concentrations of the inhibitor and consequently, different IC50 values.[5]
-
Experimental Conditions: IC50 values are highly sensitive to the specific conditions of the assay.[6][7][8] Variations in parameters such as cell density, growth phase of the cells, composition of the culture medium (e.g., serum percentage), incubation time with the compound, and the specific assay methodology used can all contribute to discrepancies in measured IC50 values.[7]
Troubleshooting Guide
If you are observing unexpected IC50 values for this compound in your experiments, consider the following troubleshooting steps:
-
Characterize Your Cell Line:
-
Target Expression: Perform Western blotting or qPCR to determine the relative expression levels of Orai1 and STIM1 in your cell line and compare them to control cell lines with known this compound sensitivity.
-
Isoform Profiling: If possible, assess the expression of all three Orai isoforms (Orai1, Orai2, and Orai3) to understand the specific channel composition in your cells.
-
-
Standardize Experimental Protocols:
-
Cell Density: Ensure you are using a consistent cell seeding density for all experiments, as this can affect the drug-to-target ratio.
-
Growth Phase: Harvest cells for experiments when they are in a consistent growth phase (e.g., logarithmic phase).[7]
-
Incubation Time: Use a standardized incubation time for this compound treatment across all experiments. The time required to reach equilibrium can vary between cell types.
-
Assay Method: Use the same assay (e.g., calcium imaging, electrophysiology) and data analysis method for all IC50 determinations. Different methods of calculation can lead to different results.[9]
-
-
Control for Compound-Related Factors:
-
Purity and Stability: Ensure the purity of your this compound stock and handle it according to the manufacturer's recommendations to avoid degradation.[7]
-
Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration used for the drug treatment to account for any solvent-induced effects.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cell types, highlighting the observed variability.
| Cell Type | IC50 Value | Reference |
| Jurkat E6-1 cells | 10 nM | [10] |
| Vascular smooth muscle cells | 25 nM | [2] |
| Immune cells | 1.7 µM | [2] |
| RBL mast cells | ~1-3 µM | [2] |
| HEK293 cells (overexpressing STIM1/Orai1) | ~4 µM | [1][2] |
Key Experimental Protocols
Below are detailed methodologies for experiments relevant to investigating this compound IC50 variability.
1. Western Blotting for Orai1 and STIM1 Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Orai1 and STIM1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
2. Calcium Imaging for SOCE Measurement
-
Cell Preparation:
-
Plate cells on glass-bottom dishes.
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at room temperature.
-
-
Store Depletion:
-
Wash cells to remove excess dye.
-
Perfuse cells with a calcium-free solution containing a SERCA pump inhibitor (e.g., thapsigargin) to deplete intracellular calcium stores.
-
-
Calcium Add-back:
-
After store depletion, reintroduce a calcium-containing solution.
-
Record the increase in intracellular calcium concentration, which represents SOCE.
-
-
This compound Inhibition:
-
Pre-incubate cells with varying concentrations of this compound before store depletion.
-
Measure the effect of this compound on the calcium influx during the add-back step.
-
-
Data Analysis:
-
Calculate the peak or integral of the calcium influx in the presence of different this compound concentrations.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression.
-
Visualizations
Signaling Pathway of Store-Operated Calcium Entry (SOCE)
Caption: The signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.
Experimental Workflow for Determining this compound IC50
Caption: A typical experimental workflow for determining the IC50 of this compound using calcium imaging.
Logical Relationship of Factors Influencing this compound IC50
Caption: Key biological and methodological factors that contribute to the variability of this compound IC50 values.
References
- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Status of Efflux Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synta66 Solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Synta66. The focus is on addressing solubility issues, particularly those arising from the hygroscopic nature of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound for in vitro studies?
A1: For in vitro experiments, DMSO is the recommended solvent for preparing stock solutions of this compound. It can achieve a high concentration, though care must be taken to use anhydrous or freshly opened DMSO.[1] For cell-based assays, stock solutions in DMSO are typically diluted into the culture media to a final DMSO concentration that is non-toxic to the cells, generally not exceeding 0.1%.[2]
Q2: I'm observing precipitation when dissolving this compound in DMSO. What could be the cause?
A2: Precipitation of this compound in DMSO can be attributed to several factors. One of the most common is the use of DMSO that has absorbed atmospheric water. DMSO is highly hygroscopic, and the presence of water can significantly decrease the solubility of many compounds, including this compound.[1][3] Another reason could be that the solution is supersaturated. It is also important to note that repeated freeze-thaw cycles of DMSO stock solutions can contribute to compound precipitation, a process that is exacerbated by the presence of water.[3]
Q3: How does water content in DMSO affect this compound solubility?
A3: The presence of water in DMSO can synergistically enhance the precipitation of compounds from the solution, especially after freeze-thaw cycles.[3] While a small percentage of water in DMSO (e.g., a 90/10 DMSO/water mixture) has been explored for compound storage to mitigate some issues, for a compound like this compound where hygroscopic DMSO is explicitly mentioned as a concern, using the driest possible DMSO is crucial for achieving maximum solubility and stability of the stock solution.[1][4]
Q4: What is the maximum achievable concentration of this compound in DMSO?
A4: this compound can be dissolved in DMSO at a concentration of 77.5 mg/mL (219.95 mM).[1] However, achieving this concentration may require sonication to aid dissolution.[1]
Q5: My this compound precipitated out of the DMSO stock solution. Can it be redissolved?
A5: In many cases, precipitated compounds can be redissolved. Gentle warming and sonication are often effective methods to bring the compound back into solution.[1] However, it is crucial to ensure the compound has not degraded. If solubility issues persist, preparing a fresh stock solution with new, anhydrous DMSO is recommended.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when preparing this compound solutions.
Problem: this compound is not fully dissolving or is precipitating in DMSO.
| Potential Cause | Troubleshooting Steps |
| Hygroscopic DMSO | 1. Discard the current DMSO and use a new, unopened bottle of anhydrous, high-purity DMSO. 2. To minimize water absorption, work quickly and in a low-humidity environment. Consider using a desiccator for storage of opened DMSO bottles. |
| Insufficient Dissolution Energy | 1. Use an ultrasonic bath to sonicate the solution.[1] 2. Gently warm the solution. Be cautious with temperature to avoid compound degradation. |
| Supersaturated Solution | 1. Ensure you are not exceeding the maximum solubility of 77.5 mg/mL.[1] 2. If a lower concentration is acceptable, dilute the solution with fresh, anhydrous DMSO. |
| Freeze-Thaw Cycles | 1. Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[3] |
Problem: this compound precipitates when diluted into aqueous media for experiments.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. This is a common issue when a DMSO stock is introduced to an aqueous environment. The compound's solubility in the final aqueous medium is much lower than in DMSO.[5] 2. Increase the final concentration of DMSO in your experimental medium, if tolerated by your cells (typically up to 0.5%, but should be optimized). 3. Consider using a formulation with co-solvents and surfactants for in vivo or certain in vitro applications.[1][6] |
| Incorrect Dilution Method | 1. Add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion. 2. Avoid adding the aqueous medium directly to the DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mM stock solution).
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. Intermittent vortexing may aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -80°C in single-use aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Preparation of a this compound Working Solution for In Vivo Studies (Suspended Solution)
Objective: To prepare a suspended solution of this compound suitable for oral or intraperitoneal injection.
Materials:
-
This compound stock solution in DMSO (e.g., 25.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
In a sterile tube, add 100 µL of a 25.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well. The final concentration will be 2.58 mg/mL. This will be a suspended solution.[1]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in DMSO.
Caption: Mechanism of action of this compound in inhibiting store-operated calcium entry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SOCE Inhibition: Synta66 vs. BTP2 (YM-58483)
For Researchers, Scientists, and Drug Development Professionals
Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cellular processes, making it a compelling target for therapeutic intervention in various diseases, including autoimmune disorders and cancer.[1][2] The calcium release-activated calcium (CRAC) channel, formed by ORAI and STIM proteins, is the primary mediator of SOCE.[1] This guide provides an objective comparison of two widely used small molecule inhibitors of SOCE: Synta66 and BTP2 (also known as YM-58483), supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
This compound is a potent inhibitor of CRAC channels that directly targets the ORAI1 pore.[3][4] Studies have shown that this compound binds to the extracellular loops 1 and 3 of Orai1, close to the selectivity filter, thereby blocking Ca2+ influx.[4] Its inhibitory action is highly dependent on the ORAI isoform, showing strong inhibition of ORAI1, potentiation of ORAI2, and little to no effect on ORAI3.[5][6] This isoform specificity makes this compound a valuable tool for dissecting the roles of different ORAI channels in cellular physiology.
BTP2 (YM-58483) , a bis(trifluoromethyl)pyrazole derivative, also inhibits SOCE and CRAC channel activation.[7] However, its mechanism is considered more indirect compared to this compound and is not a direct channel pore blockade.[7] BTP2 has been shown to be a potent inhibitor of SOCE, but its specificity has been questioned due to its effects on other channels, such as the activation of TRPM4.[7] It effectively suppresses cytokine production and T-cell proliferation.[8][9][10]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported IC50 values for this compound and BTP2 in various cell lines and experimental conditions. It is important to note that these values can vary depending on the cell type, the method of SOCE activation, and the specific experimental setup.
| Inhibitor | Target/Assay | Cell Type | IC50 Value | References |
| This compound | SOCE (Thapsigargin-induced) | Human Vascular Smooth Muscle Cells | 26 nM (max Ca2+ level), 43 nM (rate of increase) | [3] |
| CRAC Inhibition | HL-60 | 1.76 µM | [3] | |
| CRAC Inhibition | Jurkat | 1 µM | [3][11] | |
| CRAC Inhibition | Rat RBL | 1.4 µM | [3][11] | |
| NFAT-induced transcription | Jurkat E6-1 | 10 nM | [12] | |
| BTP2 (YM-58483) | Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM | [9][13][14] |
| T-cell proliferation (MLR) | Mouse splenocytes | 330 nM | [15][16] | |
| IL-5 and IL-13 production | Human peripheral blood cells | 125 nM and 148 nM, respectively | [15] |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical SOCE signaling pathway and the proposed points of inhibition for this compound and BTP2.
Caption: SOCE signaling pathway and inhibitor targets.
Experimental Protocols
A standard method to assess the inhibitory effects of this compound and BTP2 on SOCE is through intracellular calcium imaging using fluorescent indicators like Fura-2 or Fluo-4.
Objective: To measure the inhibition of thapsigargin-induced store-operated calcium entry by this compound or BTP2.
Materials:
-
Cells of interest (e.g., Jurkat T cells, HEK293 cells)
-
Cell culture medium
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Thapsigargin (SERCA pump inhibitor)
-
This compound and BTP2 (dissolved in DMSO)
-
Microplate reader or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation/emission (for Fluo-4).
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or 96-well plate and allow them to adhere overnight.
-
Dye Loading: Incubate cells with the Ca2+ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with Ca2+-free HBSS to remove extracellular dye.
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of this compound, BTP2, or vehicle (DMSO) in Ca2+-free HBSS for a specified period (e.g., 10-30 minutes).
-
Store Depletion: Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS to deplete intracellular Ca2+ stores. This will cause a transient increase in cytosolic Ca2+ as it is released from the endoplasmic reticulum.
-
Measurement of SOCE: Once the intracellular Ca2+ levels have returned to a stable baseline, add Ca2+-containing HBSS (e.g., 2 mM CaCl2) to the cells. The subsequent rise in intracellular Ca2+ is indicative of SOCE.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of thapsigargin and extracellular Ca2+. For Fura-2, the ratio of emissions at 340 nm and 380 nm excitation is used. For Fluo-4, the change in fluorescence intensity at a single wavelength is measured.
-
Data Analysis: The magnitude of SOCE is typically quantified as the peak increase in Ca2+ concentration or the area under the curve following the re-addition of extracellular Ca2+. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a SOCE inhibition assay.
Caption: Workflow for a SOCE inhibition assay.
Selectivity and Off-Target Effects
This compound is reported to be highly selective for CRAC channels, with no significant affinity for a range of other receptors and ion channels, including L-type Ca2+ channels.[3] Its distinct effects on ORAI1, ORAI2, and ORAI3 isoforms highlight its specificity within the ORAI family.[5][6]
BTP2 , while a potent SOCE inhibitor, has demonstrated some off-target effects. It has been shown to activate TRPM4 channels and may have indirect effects on ryanodine receptors (RYRs) at higher concentrations.[7][17] These potential off-target activities should be considered when interpreting experimental results.
Summary and Recommendations
Both this compound and BTP2 are effective inhibitors of SOCE and valuable tools for studying Ca2+ signaling.
-
This compound is the preferred choice when high selectivity for the ORAI1 channel is required. Its direct, pore-blocking mechanism and distinct isoform-specific profile make it an excellent tool for precise mechanistic studies.
-
BTP2 is a potent and widely used SOCE inhibitor, particularly in studies of immune cell function. However, researchers should be mindful of its potential off-target effects and consider using it in conjunction with other inhibitors or genetic approaches for target validation.
The choice between this compound and BTP2 will ultimately depend on the specific research question, the cell type being studied, and the level of selectivity required. For studies demanding high precision and a clear mechanism of action, this compound is a superior choice. For broader studies on the physiological roles of SOCE, BTP2 remains a relevant and potent tool, provided its limitations are acknowledged.
References
- 1. Frontiers | Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer [frontiersin.org]
- 2. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 10. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. YM-58483 (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
- 14. YM 58483 | Other Calcium Channel Inhibitors: R&D Systems [rndsystems.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle | Journal of General Physiology | Rockefeller University Press [rupress.org]
A Comparative Guide to Orai1 Selectivity: Synta66 vs. GSK-7975A
For researchers in pharmacology and drug discovery, the precise targeting of ion channels is paramount. This guide provides a detailed comparison of two prominent inhibitors of the store-operated calcium entry (SOCE) pathway, Synta66 and GSK-7975A, with a specific focus on their selectivity for the Orai1 calcium channel. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
Mechanism of Action and Orai1 Interaction
Both this compound and GSK-7975A are potent inhibitors of Orai1, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel.[1][2] They are understood to act as allosteric pore blockers, meaning they do not directly obstruct the channel but rather bind to a site that influences the channel's conformation and function.[3] Their binding is localized to the extracellular side of the channel, near the transmembrane helices and extracellular loops that form the pore's selectivity filter.[1][4] This interaction is crucial for their inhibitory effect, as mutations affecting the Orai1 pore geometry and calcium selectivity have been shown to diminish the inhibitory capacity of both compounds.[1][5] Importantly, neither this compound nor GSK-7975A appears to interfere with the upstream signaling events of STIM1 oligomerization or the coupling of STIM1 to Orai1, indicating their direct action on the channel itself.[1][5][6]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and GSK-7975A against different Orai isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.
| Compound | Target | Reported IC50 | Cell Type | Reference |
| This compound | Orai1 | ~1-4 µM | RBL mast cells, HEK293 cells | [1] |
| GSK-7975A | Orai1 | ~4.1 µM | HEK293 cells | [5][7] |
| GSK-7975A | Orai3 | ~3.8 µM | HEK293 cells | [5][7] |
As the data indicates, both compounds exhibit potent inhibition of Orai1 in the low micromolar range. Notably, GSK-7975A shows similar potency for both Orai1 and Orai3, suggesting it is a less selective inhibitor between these two isoforms compared to this compound, which has been reported to have differential effects on Orai2 and Orai3.[1][5] Specifically, at a concentration of 10 µM, this compound was found to inhibit Orai1 currents, stimulate Orai2 currents, and have minimal effect on Orai3 currents.[1]
Signaling Pathway and Inhibitor Action
The canonical store-operated calcium entry (SOCE) pathway, which is targeted by this compound and GSK-7975A, is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This process is crucial for a variety of cellular functions, including T-cell activation and mast cell degranulation.[1]
Experimental Protocols
The evaluation of Orai1 selectivity for compounds like this compound and GSK-7975A typically involves electrophysiological and fluorescence microscopy techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the Orai1 channels in the plasma membrane of a single cell.
Objective: To quantify the inhibitory effect of the compounds on Orai1-mediated calcium currents (ICRAC).
Methodology:
-
Cell Culture and Transfection: HEK293 cells are commonly used and are co-transfected with plasmids encoding STIM1 and the specific Orai isoform (e.g., Orai1) to ensure robust ICRAC.[5]
-
Electrode and Solutions: A glass micropipette filled with an internal solution containing a calcium chelator (e.g., BAPTA) is used to form a high-resistance seal with the cell membrane. The external solution is a physiological saline solution.
-
Store Depletion: The intracellular calcium stores are passively depleted by the chelator in the pipette solution, which activates STIM1 and subsequently Orai1 channels.
-
Current Recording: Whole-cell currents are recorded using a patch-clamp amplifier. A voltage ramp protocol (e.g., -100 mV to +100 mV) is applied to determine the current-voltage (I-V) relationship characteristic of ICRAC.
-
Compound Application: Once a stable ICRAC is established, this compound or GSK-7975A is applied to the external solution at various concentrations.
-
Data Analysis: The inhibition of the current at a specific voltage (e.g., -86 mV) is measured.[1] Concentration-response curves are generated to calculate the IC50 value.[5]
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is employed to investigate whether the inhibitors affect the protein-protein interactions that precede channel activation.
Objective: To determine if the compounds disrupt STIM1-STIM1 oligomerization or STIM1-Orai1 coupling.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding fluorescently tagged proteins (e.g., STIM1-CFP and Orai1-YFP).[5][6]
-
Store Depletion: ER calcium stores are depleted using an agent like thapsigargin to induce STIM1 oligomerization and its subsequent coupling to Orai1.
-
FRET Measurement: FRET efficiency between the fluorescently tagged proteins is measured before and after store depletion, and in the presence or absence of the inhibitor. An increase in FRET indicates that the proteins are in close proximity.
-
Compound Application: The inhibitor is added to the cells, and FRET is measured to see if it disrupts the interaction between STIM1 and Orai1.
-
Data Analysis: Changes in FRET efficiency are quantified to assess the impact of the compound on protein-protein interactions. Studies have shown that neither GSK-7975A nor this compound significantly alters the FRET signal, indicating they do not interfere with STIM1-Orai1 coupling.[1][5]
Conclusion
Both this compound and GSK-7975A are valuable research tools for probing the function of Orai1 channels. They act as direct pore blockers, with their efficacy being dependent on the geometry of the Orai1 selectivity filter. While both compounds exhibit similar potency in the low micromolar range for Orai1, GSK-7975A also potently inhibits Orai3. In contrast, this compound displays a more complex profile with differential effects on Orai isoforms, suggesting it may offer greater selectivity for Orai1 over Orai2 and Orai3 under specific experimental conditions. The choice between these inhibitors will therefore depend on the specific research question and the Orai isoform landscape of the biological system under investigation.
References
- 1. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Synta66 Specificity for Orai1-Mediated Calcium Entry Using Orai1 Knockout Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the store-operated calcium entry (SOCE) inhibitor Synta66 with other common inhibitors. It details experimental data and protocols for validating the specificity of this compound using Orai1 knockout cells, a critical step in ensuring on-target activity.
Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway in non-excitable cells, playing a vital role in a myriad of cellular functions, including immune responses and cell proliferation.[1] The primary molecular players in SOCE are the endoplasmic reticulum (ER) Ca2+ sensor, STIM1, and the plasma membrane Ca2+ channel, Orai1.[2][3] Upon depletion of ER Ca2+ stores, STIM1 activates Orai1, leading to a sustained influx of Ca2+.[4] Given its involvement in various pathologies, the STIM-Orai signaling pathway is a significant target for drug development.[5][6]
This compound has been identified as a potent and selective inhibitor of Orai1-mediated SOCE.[4][7] This guide outlines the importance of validating its specificity, particularly through the use of Orai1 knockout (KO) cells, and compares its performance with other known SOCE inhibitors.
Comparative Analysis of SOCE Inhibitors
The following table summarizes the quantitative data for this compound and other commonly used SOCE inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the SOCE response by 50%.
| Inhibitor | Target(s) | Reported IC50 | Cell Type | Key Characteristics & Off-Target Effects |
| This compound | Orai1 | ~1-4 µM [4] | Jurkat T cells, RBL, HEK293 | Directly inhibits the Orai1 pore. [4][5] Does not affect STIM1-Orai1 interaction.[4] Shows selectivity for Orai1 over Orai2 and Orai3, and may even potentiate Orai2 currents.[8][9] |
| BTP2 (YM-58483) | Orai1, TRPC channels | ~10-100 nM | Various | Widely used SOCE inhibitor, but its efficacy and potency can vary across cell types.[7] May have off-target effects on other calcium channels.[10] |
| GSK-5503A | Orai1 | ~0.1-1 µM | HEK293 | A potent SOCE inhibitor.[1] |
| Pyr3 | TRPC3 | ~0.5-1 µM | RBL-2H3 | Initially identified as a TRPC3 inhibitor, but also inhibits SOCE.[1] |
| SKF-96365 | TRP channels, SOCE | ~4-12 µM[1] | Rat peritoneal mast cells, Jurkat E6-1 lymphocytes | A non-selective cation channel blocker with known off-target effects on various ion channels, including K+ channels.[1][4] |
| 2-APB | IP3Rs, Orai, TRP channels | Varies widely | Various | Has multiple, concentration-dependent targets and can inhibit or potentiate Orai channels depending on the isoform.[4][11] |
| Lanthanides (Gd3+, La3+) | Non-selective cation channels | nM range[6] | Various | Potent blockers of CRAC channels at submicromolar concentrations, but lack specificity.[6] |
Validating this compound Specificity with Orai1 Knockout Cells
The use of Orai1 knockout (KO) cells is the gold standard for confirming the on-target specificity of an Orai1 inhibitor like this compound.[12][13][14] In wild-type (WT) cells, this compound is expected to significantly inhibit SOCE. In contrast, in Orai1 KO cells, where the primary target is absent, the effect of this compound should be dramatically reduced or abolished. Any residual SOCE in Orai1 KO cells could be mediated by other Orai isoforms (Orai2 or Orai3) or other calcium channels.[12]
This protocol outlines a typical workflow for assessing the specificity of this compound using Orai1 KO cells.
1. Cell Culture and Maintenance:
-
Culture wild-type (WT) and Orai1 knockout (KO) HEK293 cells (or another suitable cell line) in appropriate media and conditions.
-
Regularly validate the knockout of Orai1 at the protein level using Western blotting or flow cytometry.
2. Measurement of Store-Operated Calcium Entry (SOCE):
-
Cell Preparation: Seed WT and Orai1 KO cells onto glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Load the cells with a ratiometric calcium indicator dye, such as Fura-2 AM, according to the manufacturer's protocol.
-
Imaging Setup: Use a fluorescence imaging system equipped for ratiometric calcium imaging.
-
Experimental Procedure:
-
Perfuse the cells with a Ca2+-free buffer to establish a baseline fluorescence ratio.
-
Deplete intracellular calcium stores by applying a SERCA inhibitor, such as thapsigargin (TG), in the Ca2+-free buffer.
-
After store depletion, reintroduce a buffer containing extracellular Ca2+ to induce SOCE.
-
To test the inhibitor, pre-incubate the cells with this compound (or a vehicle control) for a specified period before and during the reintroduction of extracellular Ca2+.
-
Record the fluorescence ratio throughout the experiment.
-
3. Data Analysis:
-
Calculate the magnitude of SOCE by measuring the increase in the Fura-2 ratio upon the reintroduction of extracellular Ca2+.
-
Compare the SOCE response in WT and Orai1 KO cells in the presence and absence of this compound.
-
A significant reduction in SOCE in WT cells treated with this compound, and a minimal effect in Orai1 KO cells, would confirm the specificity of this compound for Orai1.
Visualizing Key Pathways and Workflows
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the SOCE signaling pathway and the workflow for validating this compound specificity.
Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.
References
- 1. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 2. ORAI1 and STIM1 deficiency in human and mice: roles of store-operated Ca2+ entry in the immune system and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | STIM and Orai1 Variants in Store-Operated Calcium Entry [frontiersin.org]
- 4. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cancers | Free Full-Text | Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore [mdpi.com]
- 9. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Impact of SOCE Abolition by ORAI1 Knockout on the Proliferation, Adhesion, and Migration of HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orai3 and Orai1 mediate CRAC channel function and metabolic reprogramming in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing Synta66 Selectivity Against TRP Channels: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity of chemical probes is paramount to interpreting experimental results and advancing therapeutic programs. Synta66 is a widely utilized inhibitor of store-operated Ca2+ entry (SOCE), primarily targeting the Orai1 channel, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel.[1][2][3] However, its activity against other ion channel families, particularly the Transient Receptor Potential (TRP) channels, is not as well-characterized. This guide provides a comparative analysis of this compound and other common CRAC channel inhibitors, focusing on their selectivity for TRP channels based on available data.
Comparative Selectivity of CRAC Channel Inhibitors
| Compound | Primary Target | IC50 vs Primary Target | TRP Channel Activity (IC50) | Other Off-Target Activity (IC50) |
| This compound | Orai1 | ~1-4 µM[3][4] | TRPC channels: Potential interaction, no quantitative data available.[5] Other TRP channels: Data not available. | Orai2: Stimulatory at 10 µM[1]. Orai3: Largely unaffected at 10 µM[1] |
| GSK-7975A | Orai1/3 | Orai1: 4.1 µM[1]. Orai3: 3.8 µM[1] | TRPV6: Complete inhibition at 10 µM[1][6]. Other TRP channels (unspecified): >10 µM[1][7] | L-type Ca2+ channels (Cav1.2): ~8 µM[6][7] |
| BTP2 (YM-58483) | CRAC channels | Data not specified | TRPM4: Agonist/Activator[8][9]. TRPC channels: Mentioned as a selective inhibitor of the pyrazole class[8] | Data not specified |
| Pyr6 | CRAC channels | Data not specified | TRPC3: More selective for CRAC channels over TRPC3[4] | Data not specified |
Note: The lack of comprehensive public data on this compound's TRP channel activity is a significant gap. Researchers should exercise caution when interpreting results from experiments where TRP channel activity may be a confounding factor.
Signaling Pathways
To understand the potential for off-target effects, it is crucial to visualize the signaling pathways of both the intended target (Orai1) and potential off-targets (TRP channels).
Experimental Protocols
The determination of ion channel selectivity is primarily achieved through electrophysiological and fluorescence-based assays.
Patch-Clamp Electrophysiology for Selectivity Screening
This method provides a direct measure of ion channel activity and is considered the gold standard for assessing selectivity.
Objective: To determine the IC50 of a test compound (e.g., this compound) against a panel of heterologously expressed TRP channels.
Experimental Workflow:
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with the cDNA encoding the specific human TRP channel subunit of interest. A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Channel Activation: Cells are voltage-clamped at a holding potential of -60 mV. TRP channels are activated using a specific agonist (e.g., capsaicin for TRPV1, menthol for TRPM8, or a voltage step protocol).
-
Compound Application: Once a stable baseline current is established, the test compound is applied to the external solution at increasing concentrations.
-
Data Analysis: The inhibition of the agonist-evoked current at each compound concentration is measured. A dose-response curve is generated, and the IC50 value is calculated by fitting the data to a Hill equation.
High-Throughput Calcium Imaging for Selectivity Screening
This method allows for a more rapid screening of compounds against a panel of channels, measuring changes in intracellular calcium as an indirect readout of channel activity.
Objective: To perform a primary screen to identify potential off-target effects of a test compound on TRP channels.
Methodology:
-
Cell Plating and Dye Loading: HEK293 cells stably expressing the TRP channel of interest are plated in 96- or 384-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The test compound is added to the wells at various concentrations and incubated for a specific period.
-
Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Channel Activation: An agonist is added to stimulate the TRP channels, and the change in fluorescence intensity, corresponding to an increase in intracellular calcium, is recorded.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
Conclusion
While this compound is a valuable tool for studying Orai1-mediated store-operated calcium entry, the current lack of comprehensive public data regarding its selectivity against TRP channels necessitates careful experimental design and data interpretation. When studying cellular processes where TRP channels are known to be expressed and active, researchers should consider the possibility of off-target effects. For studies requiring high confidence in the specific inhibition of CRAC channels without confounding TRP channel activity, alternative compounds with a more thoroughly characterized selectivity profile, such as GSK-7975A, may be more suitable, keeping in mind its known activity on TRPV6 and Cav1.2. Further research to fully elucidate the selectivity profile of this compound against the broader family of TRP channels is warranted.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient receptor potential (TRP) channels: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockage of Store-Operated Ca2+ Influx by this compound is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the evidence for the role of TRP channels in inflammatory and immune cells? - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
